molecular formula C36H50ClN3O10S2 B607150 DM1-SMe

DM1-SMe

Cat. No.: B607150
M. Wt: 784.4 g/mol
InChI Key: ZLUUPZXOPGORNG-UDXCHANISA-N
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Description

DM1-SMe is an analog of mertansine (DM1; ) with a thiomethane cap attached to the sulfhydryl group. It has in vitro activity against the pediatric preclinical testing program (PPTP) panel of cancer cell lines with IC50 values of 0.002 to >3 nM.>This compound is a potent maytansinoid microtubular inhibitor and an unconjugated DM1 as a mixed disulfide with thiomethane to cap its sulfhydryl group. This compound can be readily conjugate to the SH group of an antibody to form antibody-drug conjugate (ADC).

Properties

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUUPZXOPGORNG-UDXCHANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50ClN3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DM1-SMe: A Technical Guide to a Potent Microtubule Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a derivative of the potent antimitotic agent maytansine, is a highly effective microtubule polymerization inhibitor.[1][2] Its significant cytotoxicity has positioned it as a key payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Microtubule Dynamics

This compound exerts its cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2][4] Unlike some microtubule-targeting agents that cause wholesale depolymerization, this compound, at low nanomolar concentrations, primarily suppresses the dynamic nature of microtubules.[1][2]

The molecular mechanism involves the binding of this compound to tubulin, the protein subunit of microtubules.[1][3][5][6] This binding occurs at the vinca alkaloid binding site. While it shows a moderate affinity for soluble tubulin dimers, it exhibits a significantly higher affinity for tubulin at the plus ends of microtubules.[5] This high-affinity binding at the microtubule tips is crucial for its potent suppression of dynamic instability.[1][5] Specifically, this compound reduces the rate and duration of both microtubule growth (polymerization) and shortening (depolymerization) phases and decreases the frequency of transitions between these states (catastrophe and rescue).[1] This "freezing" of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2]

Quantitative Biological Activity of this compound

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Binding Affinity of this compound to Tubulin and Microtubules
ParameterValueSpecies/SystemReference
Kd (vs. soluble tubulin)0.93 ± 0.2 µMBovine Brain[3][5][6]
Kd (high-affinity sites on microtubules)0.1 ± 0.05 µMBovine Brain[3][5]
Number of high-affinity binding sites per microtubule ~37Bovine Brain[3][5]
Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines
Cell LineCancer TypeIC50Reference
MCF7Breast Cancer330 pM[1]
Panel of Human Tumor Cell LinesVarious3 - 10 pM (0.003 - 0.01 nM)
Malignant B16F10 melanoma cellsMelanoma0.092 µg/mL[7]
Table 3: Effect of S-methyl DM1 on Microtubule Dynamic Instability
ParameterConditionEffectReference
Dynamic Instability 100 nM S-methyl-DM184% suppression[3]
Mitotic Arrest (IC50) -330 pM[1][2]
G2/M Phase Arrest (IC50) -340 pM[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are representative protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is typically monitored by an increase in turbidity (light scattering) as microtubules form.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive control for polymerization inhibition)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice.

    • Prepare a tubulin polymerization buffer (TPB) containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol. Keep on ice.

    • Prepare serial dilutions of this compound and control compounds in TPB at 10x the final desired concentration.

  • Assay Setup:

    • Pre-warm the 96-well plate to 37°C.

    • Add 10 µL of the 10x compound dilutions (this compound, controls, or vehicle) to the appropriate wells of the pre-warmed plate.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting up and down, avoiding bubbles.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time for each concentration of this compound and controls.

    • The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.

    • The maximal polymer mass is represented by the plateau of the curve.

    • Calculate the IC50 for inhibition of polymerization by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay using MTT

This colorimetric assay determines the effect of this compound on the viability of cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for a specified period (e.g., 72-96 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for a few hours at room temperature in the dark, or as required for complete solubilization.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Immunofluorescence Staining of Microtubule Network

This technique allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 5-10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging:

    • Visualize the microtubule network and nuclei using a fluorescence microscope with the appropriate filters.

    • Capture images for analysis of microtubule morphology and organization.

Visualizations

Signaling Pathway of this compound Action

DM1_SMe_Pathway cluster_cell Cancer Cell DM1_SMe_in This compound Tubulin αβ-Tubulin Dimers DM1_SMe_in->Tubulin Binds to soluble tubulin (Kd ~0.93 µM) MT_plus_end Microtubule Plus End DM1_SMe_in->MT_plus_end High-affinity binding (Kd ~0.1 µM) MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization Dynamic_Instability Suppression of Dynamic Instability MT_plus_end->Dynamic_Instability G2M_arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Dynamic_Instability->G2M_arrest

Caption: Mechanism of action of this compound in a cancer cell.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow start Start reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer with GTP - this compound dilutions start->reagents plate_prep Pre-warm 96-well plate to 37°C reagents->plate_prep add_compounds Add this compound and controls to wells plate_prep->add_compounds initiate_reaction Add cold tubulin solution to wells add_compounds->initiate_reaction measure Measure Absorbance (340 nm) kinetically at 37°C initiate_reaction->measure analyze Analyze Data: - Plot OD vs. Time - Determine Polymerization Rate and Max Polymer - Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a tubulin polymerization assay.

Logical Relationship of this compound's Cellular Effects

DM1_SMe_Effects DM1_SMe This compound MT_binding Binds to Microtubule Ends DM1_SMe->MT_binding Dynamics_suppression Suppresses Microtubule Dynamic Instability MT_binding->Dynamics_suppression Mitotic_arrest Mitotic Arrest Dynamics_suppression->Mitotic_arrest Cell_death Cell Death (Apoptosis) Mitotic_arrest->Cell_death

Caption: Cascade of cellular events induced by this compound.

Conclusion

This compound is a potent inhibitor of microtubule polymerization with a well-defined mechanism of action centered on the suppression of microtubule dynamics. Its high cytotoxicity, particularly in the picomolar range for some cancer cell lines, makes it an attractive payload for antibody-drug conjugates. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this compound and other microtubule-targeting agents. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of novel cancer therapeutics.

References

The Cytotoxic Landscape of DM1-SMe: A Technical Guide to its Mechanism in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe, a thiol-containing maytansinoid, is a potent microtubule-targeting agent demonstrating significant cytotoxicity against a broad spectrum of cancer cells. Its efficacy stems from its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. This technical guide provides an in-depth exploration of the cytotoxic mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[1][2] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics has two major consequences for cancer cells:

  • Disruption of the Cytoskeleton: Microtubules are crucial for maintaining cell structure, intracellular transport, and cell motility. By inhibiting their formation, this compound compromises these vital functions.

  • Mitotic Arrest: During cell division, microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells. This compound's interference with microtubule formation prevents the proper assembly of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3]

Prolonged mitotic arrest ultimately triggers cellular signaling pathways that culminate in programmed cell death, primarily through apoptosis and, in some cases, mitotic catastrophe.[4]

Quantitative Cytotoxicity Profile

This compound exhibits potent cytotoxicity across a range of cancer cell lines, with IC50 values typically in the nanomolar to picomolar range.[1] The following table summarizes the reported IC50 values for this compound and its related conjugate, mertansine (DM1), in various cancer cell lines.

Cell LineCancer TypeCompoundIC50 ValueReference
MCF7Breast CancerThis compound340 pM (for G2/M arrest)[3]
B16F10MelanomaMertansine (DM1)0.092 µg/mL[5]
NCI-H929Multiple MyelomaMertansine (DM1)Induces apoptosis at 20 nM[5]
Panel of Human Tumor Cell LinesVariousThis compound0.003 - 0.01 nM

Signaling Pathways of this compound-Induced Apoptosis

The prolonged mitotic arrest induced by this compound triggers the intrinsic pathway of apoptosis. This process is orchestrated by a complex interplay of pro- and anti-apoptotic proteins, primarily from the Bcl-2 family, and the subsequent activation of a cascade of caspases.

Involvement of the Bcl-2 Family

Studies in melanoma cell lines have elucidated the role of Bcl-2 family proteins in DM1-induced apoptosis.[6] Treatment with a DM1 analog led to:

  • Decreased Bcl-2/Bax Ratio: A reduction in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax promotes the permeabilization of the mitochondrial outer membrane.[6]

  • Downregulation of Mcl-1 and Bcl-xL: The levels of the anti-apoptotic proteins Mcl-1 and Bcl-xL were also found to be decreased, further shifting the balance towards apoptosis.[6]

Caspase Activation

The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. This event initiates the formation of the apoptosome and the activation of initiator caspases, which in turn activate executioner caspases.

  • Activation of Caspase-9: An increase in the active form of caspase-9, an initiator caspase, has been observed following DM1 treatment.[6]

  • Activation of Caspase-3: The activation of caspase-9 leads to the cleavage and activation of caspase-3, an executioner caspase. This is evidenced by a decrease in the inactive form of caspase-3.[6]

  • Cleavage of PARP: Activated caspase-3 cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]

DM1_SMe_Apoptosis_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Apoptotic Signaling Cascade DM1_SMe This compound Tubulin Tubulin DM1_SMe->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Inhibits Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction Apoptosis Induction Mitotic_Arrest->Apoptosis_Induction Triggers Bcl2_Family Bcl-2 Family Modulation (↓Bcl-2/Bax, ↓Mcl-1, ↓Bcl-xL) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome_c Cytochrome c Release Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation PARP_Cleavage PARP Cleavage Apoptosis Apoptosis

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells drug_treatment Treat with this compound (Serial Dilutions) seed_cells->drug_treatment incubation Incubate (e.g., 48h) drug_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment with this compound.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after this compound treatment.

  • Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Conclusion

This compound is a highly potent cytotoxic agent that effectively targets cancer cells by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. The intrinsic apoptotic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases, is a key mechanism underlying its cell-killing activity. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the cytotoxic properties of this compound and to evaluate its potential as a therapeutic agent in cancer drug development.

References

The Precision Strike of DM1-SMe: A Technical Guide to its Impact on Tubulin Dynamics and Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe, a potent thiol-containing maytansinoid, represents a significant payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its efficacy is rooted in its profound impact on microtubule dynamics, leading to a cascade of events culminating in mitotic arrest and apoptosis of cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Role of Microtubules in Cell Division and as a Therapeutic Target

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a crucial role in various cellular processes, including the formation of the mitotic spindle essential for chromosome segregation during cell division.[1] The inherent dynamicity of microtubules, characterized by phases of growth and shortening, is critical for their function.[1] Disruption of this dynamic instability leads to the activation of the spindle assembly checkpoint, resulting in mitotic arrest and, ultimately, cell death.[1] This makes microtubules a prime target for the development of anticancer agents. Maytansinoids, including the synthetic derivative DM1, are highly potent microtubule-targeting agents that have shown significant promise in oncology.[1][2] this compound, a stable S-methyl thioether derivative of DM1, is a key metabolite and active form of the drug that exerts its cytotoxic effects by directly interacting with the microtubule machinery.[2][3]

Mechanism of Action: this compound's Suppression of Microtubule Dynamics

This compound exerts its potent antimitotic activity by directly binding to tubulin and suppressing the dynamic instability of microtubules.[1][3] Unlike some microtubule-targeting agents that cause wholesale depolymerization, this compound acts by a more subtle, yet highly effective, mechanism of "microtubule end poisoning."[1] It binds to the tips of microtubules, inhibiting both their growth and shortening phases.[1] This suppression of microtubule dynamics disrupts the delicate balance required for the formation and function of the mitotic spindle, leading to mitotic arrest in the G2/M phase of the cell cycle.[1][2]

The following diagram illustrates the proposed signaling pathway for this compound-induced mitotic arrest:

DM1_SMe_Pathway cluster_cell Cancer Cell DM1_SMe_ext This compound (extracellular) DM1_SMe_int This compound (intracellular) DM1_SMe_ext->DM1_SMe_int Cellular Uptake Tubulin αβ-Tubulin Dimers DM1_SMe_int->Tubulin Binds to Tubulin Microtubule Microtubule Polymer DM1_SMe_int->Microtubule Binds to Microtubule Tips Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Dynamics Suppression of Dynamic Instability Microtubule->Dynamics Spindle Aberrant Mitotic Spindle Dynamics->Spindle Mitotic_Arrest G2/M Mitotic Arrest Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Signaling pathway of this compound leading to mitotic arrest.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key data on its binding affinity, impact on tubulin polymerization, and cytotoxic effects on cancer cell lines.

Table 1: Binding Affinity of this compound to Tubulin and Microtubules

ParameterValueReference
Kd for Tubulin Binding 0.93 ± 0.22 µM[4][5]
Kd for High-Affinity Microtubule Binding 0.1 ± 0.05 µM[4]
High-Affinity Binding Sites per Microtubule ~37[1][4]

Table 2: Inhibition of Tubulin Polymerization and Cytotoxicity of this compound

AssayCell Line / SystemIC50 / ParameterReference
Inhibition of Microtubule Assembly Purified Tubulin4 µM (Half-maximal concentration)[3]
Cytotoxicity (Cell Proliferation) MCF7330 pM[1][3]
Mitotic Arrest MCF7340 pM[1]
G2/M Arrest MCF70.4 nM[2]
Cytotoxicity Various Human Tumor Cell Lines0.003 - 0.01 nM
Cytotoxicity (Cet-DM1 ADC) A5494.113e-2 mg/mL[6]
Cytotoxicity (Cet-DM1 ADC) H21708.284e-3 mg/mL[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on tubulin dynamics and mitotic arrest.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • This compound stock solution

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-3 mg/mL.

  • Reaction Mixture Preparation: In a 96-well plate on ice, prepare the reaction mixtures. For each reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Addition of this compound: Add varying concentrations of this compound or vehicle control to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add the prepared tubulin solution to each well.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle in cells treated with this compound to assess any abnormalities.

Materials:

  • Cancer cell line (e.g., MCF7, HeLa)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells with PBS and stain with DAPI for 5 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the mitotic spindles using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

The following diagram illustrates a typical experimental workflow for studying the effects of this compound:

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Cellular & Biochemical Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment tubulin_poly In Vitro Tubulin Polymerization Assay start->tubulin_poly Purified Tubulin cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle spindle Mitotic Spindle Analysis (Immunofluorescence) treatment->spindle analysis Data Analysis: - IC50 Determination - Cell Cycle Distribution - Spindle Morphology - Polymerization Kinetics cytotoxicity->analysis cell_cycle->analysis spindle->analysis tubulin_poly->analysis conclusion Conclusion: Elucidation of this compound's Mechanism of Action analysis->conclusion

Figure 2: A typical experimental workflow for investigating this compound.

Conclusion

This compound is a highly potent antimitotic agent that functions by suppressing microtubule dynamics. Its ability to bind to tubulin and microtubule ends at sub-nanomolar concentrations leads to effective mitotic arrest and subsequent cell death in cancer cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other maytansinoid-based therapeutics. A thorough understanding of its mechanism of action is crucial for the rational design of next-generation ADCs and for optimizing their clinical application.

References

Unveiling DM1-SMe: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe is a highly potent maytansinoid derivative that has garnered significant attention in the field of oncology, particularly as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). Its ability to potently inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis, makes it a formidable agent against cancer cells. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key experimental procedures are provided, alongside a comprehensive summary of its cytotoxic effects and available pharmacokinetic data. Furthermore, this guide visualizes the critical pathways and workflows associated with this compound, offering a valuable resource for researchers and drug development professionals in the advancement of targeted cancer therapies.

Chemical Structure and Physicochemical Properties

This compound, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine, is a synthetic derivative of maytansine, an ansa macrolide.[1] The "SMe" designation refers to the thiomethane group that caps the sulfhydryl moiety of the DM1 payload.[1] This modification is crucial for its use in ADCs, allowing for stable conjugation to antibodies.[1]

Below is a summary of the key chemical and physical properties of this compound:

PropertyValueReference(s)
Molecular Formula C36H50ClN3O10S2[]
Molecular Weight 784.38 g/mol []
IUPAC Name N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine[]
CAS Number 138148-68-2[3]
Appearance Off-white to light yellow solid[3]
Solubility Soluble in DMSO and DMF[3]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark.[]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[] By binding to the tips of microtubules, it potently suppresses their dynamic instability, a process essential for the formation and function of the mitotic spindle during cell division.[4] This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[4]

The following diagram illustrates the proposed signaling pathway from microtubule disruption to apoptosis induced by this compound.

DM1_SMe_Mechanism DM1_SMe This compound Microtubules Microtubule Dynamics (Polymerization/Depolymerization) DM1_SMe->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis_Signal Initiation of Apoptosis G2M_Arrest->Apoptosis_Signal Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -8, -9) Apoptosis_Signal->Caspase_Activation Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) Apoptosis_Signal->Bcl2_Family Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Bcl2_Family->Caspase_Activation

Figure 1. Signaling pathway of this compound-induced apoptosis.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values typically in the nanomolar to picomolar range.[5] This high potency underscores its potential as a powerful anti-cancer agent.

The following table summarizes the reported in vitro cytotoxicity of this compound in various cancer cell lines:

Cell LineCancer TypeIC50 (nM)Reference(s)
Panel of human tumor cell linesVarious0.003 - 0.01[1]
MCF7Breast Cancer~0.34[4]

Pharmacokinetics

The pharmacokinetic properties of unconjugated this compound are characterized by rapid clearance and extensive metabolism.[6] Studies in rats have shown that after intravenous administration, DM1 is quickly distributed to various tissues and is primarily eliminated through the hepatic-biliary route, with the majority of the dose recovered in the feces.[6] Urinary excretion is minimal.[6] When conjugated to an antibody, the pharmacokinetic profile is significantly altered, with the antibody component dictating the overall distribution and half-life of the ADC.[7]

ParameterObservationSpeciesReference(s)
Clearance Rapid from bloodRat[6]
Distribution Extensive to lungs, liver, kidneys, spleen, heart, and GI tractRat[6]
Metabolism Extensive, forming multiple metabolitesRat[6]
Elimination Route Predominantly hepatic-biliary (fecal excretion)Rat[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Following incubation, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a murine xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle solution for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in sterile PBS or medium, optionally mixed with Matrigel, into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or the vehicle control to the mice via a specified route (e.g., intravenous or intraperitoneal injection) and schedule. A representative dosing regimen for an antibody-DM1 conjugate is 15 mg/kg intravenously, three times a week for 6 weeks.[3]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (defined by a predetermined tumor volume, time point, or signs of morbidity), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Antibody-DM1 Conjugation

The following workflow illustrates the general process of conjugating DM1 to a monoclonal antibody using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

ADC_Conjugation_Workflow Start Start: Monoclonal Antibody (mAb) Step1 Step 1: Antibody Modification (Reaction with SMCC linker) Start->Step1 Intermediate1 Maleimide-activated mAb Step1->Intermediate1 Step2 Step 2: DM1 Conjugation (Reaction with Thiol group of DM1) Intermediate1->Step2 Intermediate2 Antibody-DM1 Conjugate (ADC) (Crude) Step2->Intermediate2 Step3 Step 3: Purification (e.g., Size Exclusion Chromatography) Intermediate2->Step3 End End: Purified ADC Step3->End

Figure 2. General workflow for Antibody-DM1 conjugation.

Procedure:

  • Antibody Preparation: The antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).[9]

  • Activation with SMCC: The SMCC linker is dissolved in an organic solvent like DMSO and added to the antibody solution. The NHS ester group of SMCC reacts with the primary amines of lysine residues on the antibody, forming a stable amide bond and introducing a maleimide group. The reaction is typically carried out at room temperature for 30-60 minutes.[10]

  • Removal of Excess Linker: Unreacted SMCC is removed by desalting or dialysis.[10]

  • Conjugation with DM1: The thiol-containing DM1 is added to the maleimide-activated antibody. The maleimide group reacts with the sulfhydryl group of DM1 to form a stable thioether bond. This reaction is typically performed at room temperature for 1-2 hours at a pH of 6.5-7.5.[10]

  • Purification: The resulting ADC is purified to remove unconjugated DM1 and any aggregated protein using techniques such as size-exclusion chromatography.[11]

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its exceptional potency has made it a valuable payload for the development of antibody-drug conjugates, offering a promising strategy for the targeted delivery of chemotherapy to cancer cells. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, along with detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

References

The Interconnected World of Maytansinoids: A Technical Guide to DM1-SMe and its Relationship with Maytansine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCs). Originally isolated from the Ethiopian shrub Maytenus serrata, the parent compound maytansine exhibited powerful anti-tumor activity but was fraught with systemic toxicity in early clinical trials.[1] This led to the development of semi-synthetic derivatives, known as maytansinoids, with modified properties to enable targeted delivery to cancer cells, thereby improving the therapeutic window.

This technical guide provides an in-depth exploration of DM1-SMe, a key maytansinoid derivative, and its intricate relationship with maytansine and other related compounds. We will delve into their structural nuances, mechanisms of action, and the critical role they play in the design and efficacy of ADCs. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of next-generation cancer therapeutics.

Structural Relationship and Chemical Synthesis

Maytansine and its derivatives are ansamycin antibiotics characterized by a 19-membered macrocyclic lactam core. The key structural differences between maytansine and its clinically relevant derivatives, such as DM1 and DM4, lie in the ester side chain at the C-3 position. These modifications are crucial for introducing a thiol group, which serves as a reactive handle for conjugation to linker molecules.

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine) is a derivative of maytansine where the N-acetyl group is replaced with a mercaptopropionyl group, thus introducing a free thiol.[1] this compound is a protected form of DM1 where the thiol group is capped with a methyl disulfide (-S-S-CH₃). This protection prevents the formation of disulfide-linked dimers and allows for a controlled conjugation reaction with a linker-modified antibody. The disulfide bond in this compound can be readily cleaved to reveal the reactive thiol for conjugation.

Below is a diagram illustrating the structural relationship between maytansine, DM1, and this compound.

G Maytansine Maytansine DM1 DM1 (Mertansine) Maytansine->DM1 Modification at C-3 DM1_SMe This compound DM1->DM1_SMe Thiol Protection

Figure 1: Structural relationship of Maytansine, DM1, and this compound.
Experimental Protocol: Synthesis of a DM1-Linker Conjugate (SMCC-DM1)

This protocol describes a representative two-step process for creating a DM1-linker conjugate using the non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This is a composite protocol based on information from various sources.

Materials:

  • DM1

  • SMCC

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DM1 in anhydrous DMF.

  • Addition of SMCC: To the stirred solution of DM1, add a solution of SMCC (1.1 equivalents) in anhydrous DMF dropwise at room temperature.

  • Base Addition: Add triethylamine (1.2 equivalents) to the reaction mixture to facilitate the reaction between the amine on DM1 and the NHS ester of SMCC.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 95:5). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure SMCC-DM1 conjugate.

  • Characterization: Confirm the identity and purity of the SMCC-DM1 conjugate using techniques such as 1H NMR, LC-MS, and HPLC.

Mechanism of Action: Microtubule Inhibition

Maytansinoids exert their potent cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] They bind to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site.[2] This binding inhibits the polymerization of tubulin into microtubules and induces the depolymerization of existing microtubules.[1]

The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis (programmed cell death).[3] The high cytotoxicity of maytansinoids makes them attractive payloads for ADCs, as only a small number of molecules need to be delivered to a cancer cell to induce cell death.

The following diagram illustrates the signaling pathway of maytansinoid-induced apoptosis.

G cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Maytansinoid Maytansinoid (e.g., DM1) Lysosome->Maytansinoid Payload Release Tubulin Tubulin Maytansinoid->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis G cluster_development ADC Development cluster_evaluation ADC Evaluation Antibody Monoclonal Antibody Selection Conjugation Conjugation & Purification Antibody->Conjugation Linker Linker Selection & Synthesis Linker->Conjugation Payload Maytansinoid Synthesis (e.g., this compound) Payload->Conjugation InVitro In Vitro Studies (Cytotoxicity, Binding) Conjugation->InVitro InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Clinical Clinical Trials PKPD->Clinical

References

In Vitro Anti-proliferative Properties of DM1-SMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-proliferative properties of DM1-SMe, a potent microtubule inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Mechanism of Action: Microtubule Disruption

This compound, a derivative of the potent antimitotic agent maytansine, exerts its anti-proliferative effects primarily through the disruption of microtubule dynamics.[1] Unlike some microtubule-targeting agents that cause microtubule depolymerization at high concentrations, this compound, at nanomolar and even picomolar concentrations, primarily suppresses the dynamic instability of microtubules.[2][3] This mechanism involves this compound binding to the tips of microtubules, thereby inhibiting both their growth and shortening phases.[1] This suppression of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.[3][4]

Quantitative Anti-proliferative Activity

This compound exhibits potent cytotoxic activity across a range of human cancer cell lines, with IC50 values typically in the nanomolar to picomolar range.[5] The Pediatric Preclinical Testing Program (PPTP) has evaluated this compound in vitro at concentrations ranging from 0.3 pM to 3 nM.[6] While a comprehensive panel of IC50 values across all cell lines is not publicly available, representative data from published studies are summarized below.

Cell LineCancer TypeAssay TypeIC50 ValueCitation
MCF7Breast CancerProliferation Inhibition (72h)330 pM[4]
MCF7Breast CancerG2/M Arrest (24h)340 pM[4]
Human Tumor Cell Lines (Panel)VariousNot Specified0.003 - 0.01 nM
PPTP PanelPediatric CancersNot Specified0.002 to >3 nM

Experimental Protocols

The following sections detail standardized protocols for assessing the in vitro anti-proliferative properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cell viability and proliferation.[7][8][9][10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.[12][13][14][15]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[12][13][14][15]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Induce apoptosis by treating the cells with various concentrations of this compound for a predetermined time.

  • Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples promptly by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for In Vitro Anti-proliferative Assays

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (and Controls) start->treatment incubation Incubate for a Defined Period treatment->incubation viability Cell Viability Assay (MTT) incubation->viability cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V) incubation->apoptosis ic50 IC50 Determination viability->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantification of Apoptosis apoptosis->apop_quant

Caption: Workflow for assessing the in vitro anti-proliferative effects of this compound.

Mechanism of Action: Microtubule Dynamics Suppression

mechanism_of_action cluster_microtubule Microtubule Dynamics cluster_dm1_action This compound Intervention cluster_cellular_outcome Cellular Consequences tubulin αβ-Tubulin Dimers polymerization Polymerization (Growth) tubulin->polymerization microtubule Dynamic Microtubule polymerization->microtubule depolymerization Depolymerization (Shortening) depolymerization->tubulin Release of Dimers microtubule->depolymerization dm1 This compound inhibition Suppression of Dynamics dm1->inhibition Binds to Microtubule Tips inhibition->polymerization inhibition->depolymerization mitotic_arrest G2/M Mitotic Arrest inhibition->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: this compound suppresses microtubule dynamics, leading to mitotic arrest and apoptosis.

Downstream Signaling of Microtubule Disruption

While the primary mechanism of this compound is direct microtubule binding, the disruption of the microtubule network can have broader consequences on cellular signaling. Microtubules serve as scaffolds for various signaling proteins, and their perturbation can impact pathways such as the JNK, ERK, and p38 MAP kinase pathways.[16] The precise downstream signaling cascade initiated by this compound-mediated microtubule disruption is an area of ongoing research.

downstream_signaling cluster_signaling Potential Downstream Signaling dm1 This compound mt_disruption Microtubule Dynamic Suppression dm1->mt_disruption mitotic_arrest Mitotic Arrest (G2/M) mt_disruption->mitotic_arrest jnk JNK Pathway mt_disruption->jnk Impacts erk ERK Pathway mt_disruption->erk p38 p38 Pathway mt_disruption->p38 apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Potential downstream signaling consequences of this compound-induced microtubule disruption.

References

Foundational Research on DM1-SMe in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on DM1-SMe, a potent microtubule inhibitor, and its application in oncology. This compound is a key component of several antibody-drug conjugates (ADCs), representing a significant advancement in targeted cancer therapy. This document details its mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action of this compound

This compound is a synthetic derivative of maytansine, a natural product that potently inhibits microtubule polymerization. As a cytotoxic payload in ADCs, this compound is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with the parent compound.

The primary mechanism of action of this compound is the disruption of microtubule dynamics. It binds to the tips of microtubules, suppressing both their growth and shortening phases. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptotic cell death.

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Panel of human tumor cell linesVarious0.003 - 0.01

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment RegimenOutcomeReference
High HER2 expression NCI-N87 cell lineT-DM1 administered at its clinical dose of 3.6 mg/kgStrongest tumor growth inhibition with a HALA carrier dose[1]
JIMT-1 (Trastuzumab-resistant)T-DM1 (5 mg/kg, i.v.)Significant inhibition of tumor formation from Day 13 to Day 34[2]
SKOV3 human ovarian carcinomaADC (15mg/kg, i.v.) on days 0 and 21Significant tumor growth inhibition[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.

  • Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound-containing ADC (e.g., via intravenous injection) according to the specified dosing schedule. The control group should receive a vehicle control or a non-targeting ADC.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Survival analysis can also be performed.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound research.

Signaling Pathway of this compound-Induced Apoptosis

DM1_SMe_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (e.g., T-DM1) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1_SMe This compound Lysosome->DM1_SMe Payload Release Microtubules Microtubules DM1_SMe->Microtubules Inhibition of Polymerization M_Phase_Arrest G2/M Phase Arrest Microtubules->M_Phase_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Bcl2 Bcl-2 Family (e.g., Bax, Bcl-xL) M_Phase_Arrest->Bcl2 Modulation Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Caspase3->PARP Cleavage Bcl2->Apoptosis

Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end End analyze_data->end

Workflow for in vitro cytotoxicity (MTT) assay.
Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start implant_cells Implant Tumor Cells into Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize Tumors reach ~100-200 mm³ treat Administer ADC/Vehicle randomize->treat monitor_efficacy Monitor Tumor Volume and Body Weight treat->monitor_efficacy endpoint Endpoint Reached monitor_efficacy->endpoint necropsy Necropsy and Tumor Excision endpoint->necropsy analyze Data Analysis necropsy->analyze end End analyze->end

Workflow for in vivo xenograft efficacy study.

Synthesis and Conjugation of this compound

DM1 is a maytansinoid derivative that is modified to include a thiol-containing ester side chain at the C3 position, which facilitates its conjugation to antibodies.[4] The synthesis of DM1 has been extensively studied.[4] DM1 can be conjugated to antibodies through various linkers, with one common method involving the use of a stable thioether linker.[5] This type of linker is designed to be highly stable in systemic circulation, preventing the premature release of the cytotoxic payload and ensuring its delivery to the target cancer cells.[5] The conjugation process typically involves the reaction of the thiol group on DM1 with a maleimide group that has been introduced onto the antibody.[6]

Logical Relationship of ADC Action

ADC_Action_Logic cluster_circulation Systemic Circulation cluster_tumor_env Tumor Microenvironment cluster_cancer_cell Cancer Cell ADC_stable Stable ADC ADC_binds ADC Binds to Target Antigen ADC_stable->ADC_binds Targeting ADC_internalized ADC Internalization ADC_binds->ADC_internalized Payload_release Payload (this compound) Release ADC_internalized->Payload_release Cytotoxicity Cell Death Payload_release->Cytotoxicity

Logical flow of antibody-drug conjugate action.

References

An In-depth Technical Guide to the Binding Affinity of DM1-SMe to Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of S-methyl-DM1 (DM1-SMe) to tubulin, a critical interaction for its potent anti-cancer activity. This compound is a synthetic derivative of the microtubule-targeting agent maytansine and a key component of antibody-drug conjugates (ADCs).[1] This document details the quantitative binding data, experimental methodologies, and the molecular consequences of this interaction.

Quantitative Binding Affinity Data

The binding of this compound to tubulin and microtubules has been characterized by determining the equilibrium dissociation constant (KD), which indicates the strength of the binding interaction. A lower KD value signifies a stronger binding affinity.

Interaction Binding Affinity (KD) Number of Binding Sites Reference
This compound to soluble tubulin0.93 ± 0.22 µmol/LNot specified[2][3][4]
This compound to high-affinity sites on microtubules0.1 ± 0.05 µmol/LApproximately 37 sites per microtubule[3]
This compound to low-affinity sites on microtubules2.2 ± 0.2 µmol/LSeveral hundred sites[5]
Maytansine to soluble tubulin0.86 ± 0.23 µmol/LNot specified[2][4]

This compound exhibits a significantly higher affinity for tubulin assembled into microtubules compared to soluble tubulin, with a 20-fold stronger binding to the high-affinity sites on microtubules.[2] This high-affinity binding is believed to occur at the microtubule ends and is responsible for the potent suppression of microtubule dynamics.

Mechanism of Action: Microtubule End Poisoning

This compound exerts its cytotoxic effects by acting as a microtubule poison.[1] It binds to the ends of microtubules, suppressing their dynamic instability.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis (cell death).[1][6] The binding site for maytansinoids like DM1 is on β-tubulin, distinct from the vinca alkaloid binding site.[5][7]

G cluster_0 Cellular Environment cluster_1 Cellular Consequences DM1_SMe This compound Tubulin Soluble αβ-Tubulin Dimers DM1_SMe->Tubulin Lower-affinity binding Microtubule Microtubule Polymer DM1_SMe->Microtubule High-affinity binding to microtubule ends Dynamics_Suppression Suppression of Microtubule Dynamics Microtubule->Dynamics_Suppression Leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Dynamics_Suppression->Mitotic_Arrest Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Mechanism of Action of this compound.

Experimental Protocols

The binding affinity of this compound to tubulin and microtubules has been determined using several key experimental techniques.

Fluorescence Spectroscopy for Tubulin Binding

This method is used to determine the binding affinity of this compound to soluble tubulin.

Principle: The intrinsic fluorescence of tubulin is quenched upon ligand binding. The change in fluorescence intensity is measured at various concentrations of the ligand to determine the dissociation constant (KD).

Protocol Outline:

  • Preparation of Tubulin: Purified tubulin is prepared in a suitable buffer (e.g., PEM buffer).

  • Incubation: A constant concentration of tubulin (e.g., 3 µmol/L) is incubated with a range of this compound concentrations (e.g., 1–8 µmol/L).[2][4]

  • Fluorescence Measurement: The intrinsic fluorescence of tubulin is monitored at an excitation wavelength of 295 nm and an emission wavelength of 335 nm.

  • Data Analysis: The change in fluorescence intensity is used to calculate the fractional receptor occupancy. The KD is then determined by plotting the inverse of the fractional occupancy against the inverse of the free ligand concentration (Lineweaver-Burk plot).[2][4]

G Start Start Prepare_Tubulin Prepare Tubulin Solution Start->Prepare_Tubulin Incubate Incubate Tubulin with Varying this compound Concentrations Prepare_Tubulin->Incubate Measure_Fluorescence Measure Intrinsic Tubulin Fluorescence Incubate->Measure_Fluorescence Analyze_Data Analyze Data to Determine Kd Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Fluorescence Spectroscopy Workflow.
Microtubule Co-sedimentation Assay

This assay is used to determine the binding of this compound to polymerized microtubules.

Principle: Microtubules are much larger than soluble tubulin dimers and can be separated by centrifugation. If a ligand binds to the microtubules, it will co-sediment with them. By using a radiolabeled ligand, the amount of bound ligand can be quantified.

Protocol Outline:

  • Microtubule Polymerization: Tubulin is polymerized to a steady state in the presence of GTP.

  • Incubation with Radiolabeled this compound: The pre-formed microtubules are incubated with radiolabeled S-[methyl-³H]DM1 for a specified time (e.g., 1 hour).[8]

  • Sedimentation: The mixture is centrifuged through a glycerol cushion to separate the microtubules from unbound this compound.

  • Quantification: The amount of radioactivity in the pellet (containing microtubules and bound this compound) and the supernatant (containing unbound this compound) is measured.

  • Data Analysis: The stoichiometry of binding and the KD are determined using Scatchard analysis.[2][8]

G Start Start Polymerize_MTs Polymerize Microtubules Start->Polymerize_MTs Incubate_Radiolabel Incubate Microtubules with Radiolabeled this compound Polymerize_MTs->Incubate_Radiolabel Centrifuge Centrifuge to Pellet Microtubules Incubate_Radiolabel->Centrifuge Quantify_Radioactivity Quantify Radioactivity in Pellet and Supernatant Centrifuge->Quantify_Radioactivity Analyze_Data Scatchard Analysis to Determine Kd and Binding Sites Quantify_Radioactivity->Analyze_Data End End Analyze_Data->End

Microtubule Co-sedimentation Assay Workflow.
Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of microtubules from soluble tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol Outline:

  • Reaction Mixture: A reaction mixture containing purified tubulin (e.g., 40 µM) in a polymerization buffer (e.g., G-PEM buffer) with GTP is prepared.[9]

  • Addition of Compound: The compound to be tested (this compound) or a vehicle control (DMSO) is added to the reaction mixture.[9]

  • Monitoring Polymerization: The absorbance of the solution at 340 nm is monitored over time in a temperature-controlled spectrophotometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for microtubule assembly is determined. For S-methyl DM1, the IC50 for the inhibition of microtubule assembly is approximately 4 µM.[2][3]

Downstream Signaling Consequences

The primary and most well-documented consequence of this compound binding to tubulin is the disruption of microtubule dynamics, leading to mitotic arrest. This arrest in the G2/M phase of the cell cycle is a potent trigger for the intrinsic apoptotic pathway.

G DM1_Tubulin This compound Binds to Microtubule Ends MT_Dynamics Suppression of Microtubule Dynamics DM1_Tubulin->MT_Dynamics Spindle_Disruption Mitotic Spindle Disruption MT_Dynamics->Spindle_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Spindle_Disruption->Mitotic_Arrest Apoptosis_Pathway Activation of Apoptotic Pathway Mitotic_Arrest->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Signaling Cascade Following this compound Binding.

References

Methodological & Application

Application Notes: DM1-SMe Cytotoxicity Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DM1-SMe is a potent synthetic maytansinoid, a derivative of maytansine, that functions as a highly effective microtubule inhibitor.[1][2] Due to its high cytotoxicity, it is frequently used as a payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[2][][4] this compound exerts its anti-proliferative effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against cancer cell lines, a critical step in preclinical drug evaluation.

Mechanism of Action

This compound is a cell-permeable compound that exerts its cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules. Upon entering the cell, this compound binds with high affinity to the tips of microtubules.[1] This binding event suppresses the dynamic instability of microtubules—inhibiting both their growth and shortening.[1] The disruption of these essential cytoskeletal functions leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][5]

cluster_cell Target Cell DM1 This compound MT Microtubule Tip Binding DM1->MT Enters Cell & Binds Tubulin Tubulin Dimers Tubulin->MT Dynamics Suppression of Microtubule Dynamics MT->Dynamics Arrest G2/M Phase Cell Cycle Arrest Dynamics->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This compound consistently demonstrates high potency across a variety of cancer cell lines, with IC50 values typically in the picomolar to low nanomolar range.

CompoundCell Line(s)IC50 ValueReference
This compound Panel of human tumor cells0.003 - 0.01 nM[6]
S-methyl DM1 MCF7 (Breast Cancer)330 pM (mitotic arrest)[1]
S-methyl DM1 MCF7 (Breast Cancer)340 pM (G2/M arrest)[1]
DM1 (Mertansine) B16F10 (Melanoma)0.092 µg/mL (~124 nM)[7]
T-DM1 (ADC) NCI-N87 (Gastric Cancer)82 pM[8]
T-DM1 (ADC) HCC1954 (Breast Cancer)33 pM[8]
Cetuximab-DM1 (ADC) A549 (Lung Cancer)4.113e-2 mg/mL[9]
Cetuximab-DM1 (ADC) H2170 (Lung Cancer)8.284e-3 mg/mL[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol details a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to measure cell viability.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[10]

Principle

The MTT assay is a quantitative method for evaluating the cytotoxic effect of a compound by assessing the metabolic activity of cultured cells.[10] A decrease in metabolic activity correlates with cell death, allowing for the calculation of an IC50 value.

Materials and Reagents
  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (CAS: 138148-68-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT Reagent (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Detailed Methodology

Step 1: Cell Seeding

  • Culture the chosen cancer cell line until it reaches approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization depending on the cell line's growth rate).

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Include wells for "cells only" (positive control) and "medium only" (blank).

  • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

Step 2: Compound Preparation and Dilution

  • Note: this compound solutions can be unstable and should be prepared fresh for optimal results.[2][7]

  • Prepare a 1 mM stock solution of this compound in high-quality DMSO.

  • Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., from 100 nM down to 1 pM). A 10-point, 3-fold dilution series is recommended to cover a broad concentration range.

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration wells.

Step 3: Cell Treatment

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions (or vehicle control/medium only) to the appropriate wells in triplicate.

  • Return the plate to the incubator for 72 hours (the incubation period may be optimized).

Step 4: Cytotoxicity Measurement (MTT Assay)

  • After the treatment period, add 10 µL of MTT Reagent (5 mg/mL) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.

  • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

Step 5: Data Acquisition and Analysis

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Plot the % Viability against the log-transformed concentrations of this compound.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 1. Seed Cells in 96-well Plate p2 2. Prepare this compound Serial Dilutions e1 3. Treat Cells with this compound (Incubate 72h) p1->e1 p2->e1 e2 4. Add MTT Reagent (Incubate 4h) e1->e2 e3 5. Solubilize Formazan Crystals with DMSO e2->e3 a1 6. Read Absorbance at 570 nm e3->a1 a2 7. Calculate % Viability vs. Control a1->a2 a3 8. Plot Dose-Response Curve & Determine IC50 a2->a3

Caption: Workflow for the this compound cytotoxicity assay.

References

Application Notes and Protocols for DM1-SMe in Cultured Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing DM1-SMe, a potent microtubule inhibitor, in cultured cell lines. This document outlines the mechanism of action, provides quantitative data for cytotoxicity, and offers step-by-step instructions for key in vitro assays.

Introduction to this compound

This compound is the S-methyl ether derivative of DM1, a highly potent maytansinoid and microtubule-targeting agent.[1] It is a synthetic analog of maytansine, designed for enhanced stability and for conjugation to monoclonal antibodies to create antibody-drug conjugates (ADCs).[1] As a standalone compound, this compound serves as a powerful tool for studying the effects of microtubule disruption on various cellular processes in vitro.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting microtubule polymerization.[2] It binds to tubulin, the fundamental protein subunit of microtubules, and suppresses microtubule dynamics. This disruption of the microtubule network leads to a cascade of cellular events, including:

  • Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1][3][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

Quantitative Data: Cytotoxicity of this compound

This compound exhibits potent cytotoxicity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar to picomolar range.[6] The following table summarizes reported IC50 values for this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
Panel of human tumor cell linesVarious0.003 - 0.01[6]
Malignant B16F10 melanoma cellsMelanoma0.092 µg/mL (~0.12 nM)[2]
MCF7Breast Cancer0.33[1]

Note: IC50 values can vary depending on the cell line, assay method, and incubation time. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the desired working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium

Protocol:

  • Stock Solution Preparation (e.g., 1 mM):

    • Calculate the amount of this compound powder needed to prepare a 1 mM stock solution (Molecular Weight of this compound is approximately 784.4 g/mol ).

    • Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a final concentration of 1 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions if necessary.

    • Prepare fresh working solutions for each experiment.

Cell Culture and Treatment

Materials:

  • Cultured cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture flasks or plates

  • This compound working solutions

Protocol:

  • Culture the desired cancer cell lines in a humidified incubator at 37°C with 5% CO2, following standard cell culture protocols.

  • Seed the cells into appropriate cell culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and cell cycle analysis) at a density that allows for logarithmic growth during the experiment.

  • Allow the cells to adhere and resume growth overnight.

  • Remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Following the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from the wells.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).

  • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization.

  • Centrifuge the cell suspension and discard the supernatant.

  • Wash the cell pellet once with cold PBS.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 30 minutes (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations

Signaling Pathway of this compound

DM1_SMe_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation This compound->Mitotic_Spindle_Formation Disrupts G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for In Vitro Assays

DM1_SMe_Workflow cluster_assays Assays Cell_Culture 1. Cell Seeding Treatment 2. Treatment with This compound Cell_Culture->Treatment Incubation 3. Incubation (24-72h) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (MTT) Incubation->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: DM1-SMe Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DM1-SMe (N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine) is a highly potent cytotoxic agent belonging to the maytansinoid family.[][2] It functions as a microtubule inhibitor, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis.[][3][4] Due to its high cytotoxicity, this compound is frequently utilized as a payload in the development of Antibody-Drug Conjugates (ADCs).[][3] In this application, it is linked to a monoclonal antibody that targets a specific antigen on cancer cells, enabling targeted delivery of the cytotoxic agent and minimizing systemic toxicity.[] This document provides detailed information on the solubility of this compound and protocols for the preparation of stock solutions for research applications.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[5] Its key chemical properties are summarized in the table below.

PropertyValueReference
Synonyms DM1-SSMe; Maytansinoid derivative with ADC linker[]
Molecular Formula C₃₆H₅₀ClN₃O₁₀S₂[][2][6]
Molecular Weight 784.38 g/mol [][5]
CAS Number 138148-68-2[2][5][7]
Solubility

This compound is practically insoluble in water but shows good solubility in several organic solvents. It is crucial to use high-quality, anhydrous solvents, as the presence of water can affect solubility and stability. For instance, hygroscopic DMSO can significantly impact the solubility of the product; therefore, newly opened DMSO is recommended.[5]

SolventSolubilityConcentration (mM)NotesReference
DMSO 100 mg/mL127.49 mMMay require sonication to fully dissolve.[5]
DMSO 12 mg/mL15.29 mM-[2]
DMF 16 mg/mL20.40 mM-[2]
DMF:PBS (pH 7.2) (1:5) 0.16 mg/mL0.20 mMLimited aqueous buffer solubility.[2]
Water Insoluble--

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound.

Materials:

  • This compound solid powder (CAS 138148-68-2)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-weighing Preparation: Before handling, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation. Handle the compound in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Weighing this compound: Carefully weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.84 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 784.38 g/mol x 1000 = 7.84 mg

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. For 7.84 mg, add 1.0 mL of DMSO.[5]

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic water bath can be applied.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][8]

  • Storage: Store the aliquots protected from light.[3][5]

    • For short-term storage (up to 1 month), store at -20°C.[3][5][7]

    • For long-term storage (up to 6 months), store at -80°C.[3][5][7]

    • The solid, lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[7][8]

Molarity Calculator Table for this compound (MW = 784.38 g/mol ): [5]

Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 1.2749 mL6.3745 mL12.7489 mL
5 mM 0.2550 mL1.2749 mL2.5498 mL
10 mM 0.1275 mL0.6374 mL1.2749 mL
Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium for in vitro experiments.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9]

  • Prepare working solutions fresh for each experiment.[10]

  • To prevent precipitation, it is recommended to perform dilutions in a stepwise manner and to gently agitate the medium while adding the stock solution.[9][11]

Procedure:

  • Thaw Stock Solution: Retrieve one aliquot of the this compound stock solution from -20°C or -80°C storage and thaw it at room temperature.

  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Serial Dilution (Example): To prepare a 10 nM working solution from a 10 mM stock solution: a. Perform an intermediate dilution first. Add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed medium. This results in a 10 µM intermediate solution (a 1:1000 dilution). b. Gently vortex or invert the tube to mix thoroughly. c. Add 1 µL of the 10 µM intermediate solution to 999 µL of pre-warmed medium to achieve the final 10 nM working concentration.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.[9]

  • Application: Immediately add the freshly prepared working solutions (and vehicle control) to the cells.

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (for Cell Assay) solid This compound Solid weigh Weigh 7.84 mg solid->weigh dmso Add 1.0 mL DMSO weigh->dmso dissolve Vortex / Sonicate dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute Stock in Medium thaw->dilute medium Pre-warm Culture Medium medium->dilute working Final Working Solution (e.g., 10 nM) dilute->working treat Treat Cells working->treat

Caption: Experimental workflow for preparing this compound stock and working solutions.

G cluster_0 Cellular Mechanism of DM1 cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences dm1 Free DM1 (released from ADC) microtubule Microtubule Polymer dm1->microtubule Binds to microtubule tips tubulin α/β-Tubulin Dimers growth Polymerization (Growth) tubulin->growth Dynamic Instability shortening Depolymerization (Shortening) microtubule->shortening suppression Suppression of Microtubule Dynamics microtubule->suppression growth->microtubule shortening->tubulin g2m G2/M Phase Arrest suppression->g2m apoptosis Apoptosis (Cell Death) g2m->apoptosis

Caption: Signaling pathway showing this compound's mechanism of action on microtubules.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the recommended storage and handling of DM1-SMe powder, a potent maytansinoid microtubule inhibitor commonly used as a cytotoxic payload in antibody-drug conjugates (ADCs). Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Product Information

Characteristic Description
Compound Name This compound
Synonyms N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine
CAS Number 138148-68-2
Molecular Formula C₃₆H₅₀ClN₃O₁₀S₂
Molecular Weight 784.4 g/mol
Appearance Off-white to light yellow solid powder
Primary Use ADC cytotoxin, microtubule inhibitor[][2]

Storage Conditions

Proper storage of this compound powder is critical to prevent degradation and maintain its potency. The following table summarizes the recommended storage conditions for both the lyophilized powder and reconstituted solutions.

Form Storage Temperature Duration Additional Recommendations
Powder (Lyophilized) -20°CLong-term (months to years)[][3]Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[3]
0-4°CShort-term (days to weeks)[]
In Solvent (e.g., DMSO) -80°CUp to 6 months[2]Protect from light. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[2]Protect from light. Aliquot to avoid repeated freeze-thaw cycles.

Handling and Safety Precautions

This compound is a highly potent cytotoxic agent and should be handled with extreme caution in a controlled laboratory environment.

3.1. Personal Protective Equipment (PPE)

A full set of personal protective equipment should be worn at all times when handling this compound powder or solutions.[3] This includes:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Chemical-resistant protective gloves.

  • Body Protection: Impervious laboratory coat or clothing.[3]

  • Respiratory Protection: A suitable respirator to avoid inhalation of dust or aerosols.[3]

3.2. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • An accessible safety shower and eye wash station must be readily available.[3]

3.3. General Handling Practices

  • Avoid direct contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling.

3.4. Spill and Waste Disposal

  • In case of a spill, evacuate the area and prevent further leakage.[3]

  • Absorb solutions with an inert, liquid-binding material (e.g., diatomite).[3]

  • Decontaminate surfaces by scrubbing with alcohol.[3]

  • Dispose of all contaminated materials, including empty containers and disposable PPE, as hazardous waste according to local, state, and federal regulations.

Experimental Protocols

4.1. Reconstitution of this compound Powder

This protocol describes the reconstitution of this compound powder for in vitro experiments. Solvents should be of high purity (e.g., anhydrous DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision pipettes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • In a chemical fume hood, carefully open the vial.

  • To prepare a stock solution (e.g., 10 mg/mL), add the appropriate volume of anhydrous DMSO to the vial. This compound is soluble in DMSO.[][2][4][5]

  • Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Diagrams

DM1_SMe_Handling_Workflow Workflow for Safe Handling and Storage of this compound Powder cluster_prep Preparation cluster_handling Powder Handling & Reconstitution cluster_storage Storage cluster_cleanup Cleanup & Disposal ppe Don Personal Protective Equipment (PPE) workspace Prepare Workspace in Fume Hood ppe->workspace equilibrate Equilibrate this compound Vial to Room Temperature workspace->equilibrate reconstitute Reconstitute Powder with Anhydrous DMSO equilibrate->reconstitute aliquot Aliquot Stock Solution into Amber Vials reconstitute->aliquot store Store Aliquots at -80°C or -20°C aliquot->store decontaminate Decontaminate Workspace store->decontaminate After Use dispose Dispose of Waste as Hazardous Material decontaminate->dispose

Caption: Workflow for the safe handling and storage of this compound powder.

Stability and Incompatibility

  • Stability: this compound is stable under the recommended storage conditions.[3]

  • Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3]

  • Hazardous Decomposition: Under fire conditions, this compound may decompose and emit toxic fumes.[3]

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing the potent microtubule-disrupting agent DM1, activated as DM1-SMe. The following sections detail the necessary materials, step-by-step procedures, and analytical methods for successful ADC development.

Introduction to this compound Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. DM1, a maytansinoid derivative, is a powerful tubulin inhibitor that induces mitotic arrest and subsequent apoptosis in rapidly dividing tumor cells. For conjugation to an antibody, DM1 is derivatized with a methyl disulfide group to create this compound, which can then be linked to the antibody, typically through lysine residues, via a bifunctional linker such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This results in a stable thioether linkage.

The resulting ADC combines the antigen-targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of DM1. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the antibody is degraded within the lysosome, releasing the active DM1 payload to exert its cytotoxic effect.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and ADCs created using this payload.

Table 1: In Vitro Cytotoxicity of DM1 and this compound Containing ADCs

Compound/ADCCell LineCancer TypeIC50 (nM)
This compoundPanel of human tumor cell linesVarious0.003 - 0.01
SMCC-DM1HCC1954Breast Cancer17.2[1]
SMCC-DM1MDA-MB-468Breast Cancer49.9[1]
Trastuzumab-DM1JIMT-1Breast CancerNot specified, but strongly growth inhibitory[2]
Trastuzumab-DM1UACC-893Breast CancerNot specified, but strongly growth inhibitory[2]
Trastuzumab-DM1MDA-453Breast CancerNot specified, but strongly growth inhibitory[2]

Table 2: Drug-to-Antibody Ratio (DAR) of Trastuzumab-DM1 ADCs

ADCConjugation MethodAverage DARDAR RangeAnalytical Method
Trastuzumab-DM1 (T-DM1)Lysine-SMCC~3.5[3][4][5]0 - 8[5]HIC-HPLC, Mass Spectrometry
Trastuzumab-DM1Lysine-SMCC (Off-Bead)3.5 ± 0.5Not specifiedLC/MS
Trastuzumab-DM1Lysine-SMCC (On-Bead)3.5 ± 0.5Not specifiedLC/MS

Table 3: In Vivo Efficacy of Trastuzumab-DM1 in Xenograft Models

Xenograft ModelTreatmentDosing ScheduleOutcome
JIMT-1 (Trastuzumab-resistant breast cancer)Trastuzumab-DM1 (15 mg/kg, i.v.)WeeklySignificant tumor growth inhibition from days 32 to 44[6][7][8]
JIMT-1 (Trastuzumab-resistant breast cancer)Trastuzumab-DM1 (5 mg/kg, i.v.)WeeklySignificant tumor formation inhibition from day 13 to 34[6][7]
PPTP solid tumorIMGN901 (DM1-containing ADC) (15 mg/kg, i.v.)Three times a week for 6 weeksInhibited tumor growth[9]

Experimental Protocols

Protocol for Antibody-DM1 Conjugation via Lysine Residues using SMCC Linker

This protocol describes the two-step conjugation of DM1 to a monoclonal antibody via surface-exposed lysine residues using the heterobifunctional linker SMCC.[10]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at a concentration of 3 mg/mL in a suitable buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0).

  • SMCC-DM1 (pre-conjugated linker-payload).

  • Dimethylacetamide (DMA).

  • Glycine solution (20 mM in Conjugation_Off buffer).

  • Conjugation_Off buffer (50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0).

  • Storage buffer (e.g., Histidine-Trehalose buffer).

  • G25 desalting column for purification.

Procedure:

  • Antibody Preparation: Ensure the antibody is in the correct buffer and at the desired concentration.

  • Linker-Payload Addition:

    • To the antibody solution, add 8 molar equivalents of 20 mM SMCC-DM1 dissolved in DMA.

    • Add additional DMA to the reaction mixture to achieve a final organic solvent concentration of 10%.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add 80 molar equivalents of 20 mM glycine solution to the reaction mixture to quench any unreacted SMCC-DM1. Incubate for 1 hour at room temperature.

  • Purification: Purify the resulting ADC using a G25 desalting column pre-equilibrated with the desired storage buffer to remove excess linker-payload and quenching agent.[11]

Protocol for ADC Purification using Size-Exclusion Chromatography (SEC)

This protocol is for the purification of the crude ADC mixture to separate the conjugated antibody from unreacted small molecules.[12][13][14]

Materials:

  • Crude ADC solution from the conjugation reaction.

  • SEC column (e.g., Superose 6) and compatible chromatography system.

  • Equilibration and running buffer (e.g., PBS, pH 7.4).

  • Sample clarification tools (centrifuge, filters).

Procedure:

  • Sample Preparation: Centrifuge the crude ADC solution at 10,000 x g for 15 minutes to remove any precipitates. Filter the supernatant through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the running buffer.

  • Sample Loading: Load the clarified crude ADC solution onto the equilibrated column.

  • Elution: Elute the ADC using the running buffer at a pre-determined flow rate. The ADC, having a higher molecular weight, will elute first, followed by the smaller, unreacted components.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using an appropriate method (e.g., centrifugal concentrators).

Protocol for Drug-to-Antibody Ratio (DAR) Determination using HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species in an ADC preparation.

Materials:

  • Purified ADC sample.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • HPLC system with a UV detector.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with an organic modifier like isopropanol).

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a gradient of increasing Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic potential of the this compound ADC on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., SK-BR-3, BT-474 for a HER2-targeting ADC).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound ADC and control antibody.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_conjugation ADC Synthesis cluster_purification Purification cluster_characterization Characterization cluster_functional_assays Functional Assays antibody Antibody Preparation conjugation SMCC-DM1 Conjugation antibody->conjugation quenching Quenching conjugation->quenching sec Size-Exclusion Chromatography quenching->sec hic HIC-HPLC (DAR) sec->hic ms Mass Spectrometry sec->ms invitro In Vitro Cytotoxicity hic->invitro ms->invitro invivo In Vivo Efficacy invitro->invivo

Caption: Experimental workflow for creating and evaluating this compound ADCs.

signaling_pathway cluster_cell Target Cancer Cell cluster_extracellular Extracellular cluster_intracellular Intracellular adc Antibody-DM1 Conjugate receptor Target Antigen (e.g., HER2) adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking dm1 Released DM1 lysosome->dm1 Antibody Degradation & Payload Release microtubules Microtubules dm1->microtubules Inhibition of Tubulin Polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Disruption of Microtubule Dynamics apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Mechanism of action of a this compound antibody-drug conjugate.

References

Determining the Potency of DM1-SMe: Application Notes and Protocols for IC50 Value Assessment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of the potent microtubule inhibitor, DM1-SMe, in various cancer cell lines. The provided information is intended to guide researchers in accurately assessing the cytotoxic activity of this maytansinoid derivative.

Introduction

This compound is a synthetic derivative of maytansine, a potent anti-mitotic agent. It functions by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division.[] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2] this compound is a key component of antibody-drug conjugates (ADCs), where its high cytotoxicity is targeted specifically to cancer cells. Determining the IC50 value of unconjugated this compound across a panel of cancer cell lines is a critical step in preclinical drug development to understand its intrinsic potency and to select appropriate cell models for further studies. This compound has demonstrated potent cytotoxicity against a wide range of human tumor cell lines, with IC50 values reported to be in the nanomolar to picomolar range.[3]

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the reported IC50 values for this compound in different cancer cell lines. It is important to note that IC50 values can vary depending on the assay method, incubation time, and specific laboratory conditions.

Cell LineCancer TypeIC50 (nM)Reference
Panel of human tumor cell linesVarious0.003 - 0.01
Pediatric preclinical testing program panelVarious0.002 - >3[3]
MDA-MB-361Breast Cancer0.07[4]
MDA-MB-361 TRBreast Cancer (T-DM1 Resistant)0.16[4]
MDA-MB-361 TCRBreast Cancer (T-DM1 Resistant)0.13[4]
B16F10Melanoma117 (0.092 µg/mL)[5]

Note: The IC50 value for B16F10 cells was converted from µg/mL to nM assuming a molecular weight of approximately 784.4 g/mol for this compound.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound involves the disruption of microtubule dynamics. The experimental workflow for determining its IC50 value typically involves cell culture, drug treatment, and a cytotoxicity assay.

G cluster_0 Mechanism of Action of this compound DM1_SMe This compound Tubulin Tubulin Dimers DM1_SMe->Tubulin Binds to Microtubule Microtubule Polymer DM1_SMe->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of action of this compound.

G cluster_1 Experimental Workflow for IC50 Determination Cell_Culture 1. Cell Culture (Seed cells in 96-well plates) Drug_Treatment 2. Drug Treatment (Add serial dilutions of this compound) Cell_Culture->Drug_Treatment Incubation 3. Incubation (e.g., 72 hours) Drug_Treatment->Incubation Cytotoxicity_Assay 4. Cytotoxicity Assay (e.g., MTT or SRB Assay) Incubation->Cytotoxicity_Assay Data_Analysis 5. Data Analysis (Calculate % viability and IC50) Cytotoxicity_Assay->Data_Analysis

Workflow for IC50 determination.

Experimental Protocols

Two common and reliable methods for determining the IC50 value of a cytotoxic compound are the MTT and SRB assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.001 nM to 100 nM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the 72-hour incubation, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the wells five times with slow-running tap water and allow the plates to air dry completely.

  • Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth for each concentration relative to the untreated control.

    • Plot the percentage of cell growth against the logarithm of the drug concentration.

    • Determine the IC50 value.

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a synthetic, stable thioether derivative of the potent maytansinoid, DM1. Maytansinoids are highly cytotoxic agents that were originally isolated from plants of the Maytenus genus. Due to their high potency, they are not typically used as standalone systemic drugs but have emerged as critical payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. This compound exerts its anticancer effects by acting as a powerful microtubule inhibitor.[1][2] Understanding the precise impact of this compound on cell cycle progression is fundamental to characterizing its mechanism of action and evaluating its therapeutic potential.

This document provides a detailed protocol for treating cancer cell lines with this compound and subsequently analyzing its effects on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Mechanism of Action

This compound functions by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1] The compound binds to tubulin at the vinca domain, inhibiting the polymerization of tubulin monomers into microtubules.[3] More specifically, this compound suppresses the dynamic instability of microtubules by binding with high affinity to their ends.[1][3] This action prevents the normal growth and shortening of microtubules required for chromosome segregation.

The disruption of the mitotic spindle apparatus leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][4] This sustained mitotic arrest ultimately triggers apoptotic cell death or mitotic catastrophe, leading to the elimination of cancer cells.[5]

DM1_SMe_Pathway cluster_cell Cancer Cell DM1 This compound Tubulin αβ-Tubulin Dimers DM1->Tubulin MT Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->MT Inhibits Polymerization Spindle Mitotic Spindle Formation MT->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis / Mitotic Catastrophe Arrest->Apoptosis Induces

Caption: Mechanism of this compound-induced G2/M arrest and apoptosis.

Quantitative Data Summary

Treatment of cancer cells with this compound results in a dose-dependent increase in the percentage of cells accumulating in the G2/M phase of the cell cycle. The following table provides representative data from a hypothetical experiment on a cancer cell line (e.g., MCF7 or COLO 205) treated for 24 hours.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0.1% DMSO)65.215.519.3
This compound (0.1 nM)50.814.135.1
This compound (1.0 nM)25.410.364.3
This compound (10 nM)12.15.782.2
Table 1: Representative cell cycle distribution data following 24-hour treatment with this compound. A significant, dose-dependent accumulation of cells in the G2/M phase is observed, consistent with the drug's mechanism as a microtubule inhibitor.

Experimental Protocols

Overall Experimental Workflow

The process involves culturing cells, treating them with this compound, harvesting, fixing, staining the cellular DNA with propidium iodide, and finally, analyzing the cell cycle distribution by flow cytometry.

Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis Seed Seed Cells in Culture Plates Incubate1 Incubate for 24h (Allow Adhesion) Seed->Incubate1 Treat Treat with this compound (Vehicle, 0.1, 1.0, 10 nM) Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Harvest Harvest Cells (Trypsinize) Incubate2->Harvest Wash1 Wash with PBS Harvest->Wash1 Fix Fix with Cold 70% Ethanol Wash1->Fix Wash2 Wash with PBS to Remove Ethanol Fix->Wash2 Stain Stain with PI/RNase A Solution Wash2->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Gate Gate on Single Cells Acquire->Gate Analyze Analyze DNA Content Histogram (Quantify G0/G1, S, G2/M) Gate->Analyze

Caption: Experimental workflow for cell cycle analysis post-DM1-SMe treatment.
Materials and Reagents

  • Cell Line: Human cancer cell line of interest (e.g., MCF7 breast cancer, COLO 205 colon cancer).

  • This compound: Stock solution in DMSO (e.g., 1 mM).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cell Culture: Trypsin-EDTA (0.25%), Dimethyl sulfoxide (DMSO) as vehicle control.

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixative: Ice-cold 70% Ethanol.

  • Staining Solution:

    • Propidium Iodide (PI): 50 µg/mL in PBS.

    • RNase A (DNase-free): 100 µg/mL in PBS.

    • (Optional) Triton X-100: 0.1% in PBS.

  • Equipment:

    • Cell culture flasks/plates.

    • Incubator (37°C, 5% CO₂).

    • Centrifuge.

    • Flow cytometer with a 488 nm laser.

    • 12x75 mm polystyrene/polypropylene tubes for flow cytometry.

Cell Culture and Treatment Protocol
  • Cell Seeding: Seed cells into 6-well plates at a density that will ensure they are approximately 50-60% confluent at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add the prepared media containing the different concentrations of this compound or the vehicle control.

  • Incubation: Return the plates to the incubator and incubate for a predetermined time period (e.g., 24 hours).

Cell Staining Protocol (Propidium Iodide)
  • Harvest Cells: Aspirate the medium. Wash the cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.

  • Collect and Wash: Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • First Wash: Resuspend the cell pellet in 2 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing the tube, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to the cell suspension. This prevents cell clumping.[6]

  • Incubation for Fixation: Incubate the cells on ice for at least 1 hour or at -20°C for overnight storage.

  • Rehydration and Wash: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet. Discard the ethanol. Wash the cell pellet twice with 2 mL of PBS to remove any residual ethanol.[6][7]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[8]

  • Incubation for Staining: Incubate the tubes in the dark at room temperature for 30 minutes or at 4°C overnight to ensure stoichiometric DNA binding and RNA degradation.[6][8]

Flow Cytometry Analysis
  • Instrument Setup: Calibrate the flow cytometer according to the manufacturer's instructions. Use the 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 600-620 nm).

  • Data Acquisition: Run the samples on the flow cytometer at a low flow rate to ensure high-quality data.[8] Collect data for at least 10,000 single-cell events per sample.

  • Gating Strategy:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a pulse-width vs. pulse-area plot for the PI signal to gate on single cells (singlets) and exclude doublets or aggregates.[7]

  • Cell Cycle Analysis:

    • Generate a histogram of the PI fluorescence intensity for the singlet cell population. Ensure the x-axis is on a linear scale.[8]

    • The histogram will show two distinct peaks: the first peak represents cells in the G0/G1 phase (2N DNA content), and the second, smaller peak represents cells in the G2/M phase (4N DNA content). The region between these two peaks represents cells in the S phase.

    • Use the instrument's analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7]

Troubleshooting

  • High CV of G0/G1 Peak: A high coefficient of variation (>6%) indicates poor staining or instrument misalignment. Ensure consistent staining times, proper fixation (dropwise ethanol addition while vortexing), and that the cytometer is properly calibrated.

  • Excessive Debris: Can be caused by cell death or harsh sample preparation. Handle cells gently during harvesting and washing. Gate out debris using an FSC vs. SSC plot.

  • Cell Clumps/Doublets: Affects the accuracy of DNA content measurement. Ensure a single-cell suspension before fixation and use doublet discrimination gating during analysis. Filtering the stained sample through a 40 µm cell strainer before analysis can also help.

References

Application Notes and Protocols for DM1-SMe in Cancer Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing DM1-SMe, a potent microtubule inhibitor, in the study of cancer drug resistance mechanisms. This compound, the S-methyl derivative of the maytansinoid DM1, serves as a critical tool for investigating resistance to antibody-drug conjugates (ADCs) and for developing strategies to overcome it.

Introduction

This compound is a highly cytotoxic maytansinoid derivative that functions by inhibiting microtubule assembly, leading to mitotic arrest and subsequent cell death.[][2][3][4] It is the unconjugated form of the payload used in several ADCs, such as Trastuzumab emtansine (T-DM1).[5] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for improving the efficacy of maytansinoid-based cancer therapies. The primary mechanisms of resistance include the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance Protein 1 (MRP1/ABCC1), which actively efflux the drug from the cell.[6][7][8] Another significant resistance mechanism, particularly for ADCs, involves the downregulation or alteration of the target antigen on the cancer cell surface.[7][9]

These notes will detail the application of this compound in studying these resistance mechanisms, provide protocols for key experiments, and present quantitative data to facilitate comparative analysis.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound and related compounds in various cancer cell lines, highlighting the impact of drug resistance mechanisms.

Table 1: In Vitro Cytotoxicity of Maytansinoids in MDR1-Expressing and Non-Expressing Cell Lines

Cell LineMDR1 ExpressionCompoundIC50 (nM)Fold ResistanceReference
COLO 205NegativeMaytansine0.1-[6]
COLO 205MDRPositiveMaytansine0.88[6]
COLO 205NegativeThis compound0.1-[6]
COLO 205MDRPositiveThis compound0.88[6]
HCT-15PositiveMaytansine1.2-[6]
HCT-15 + Cyclosporin APositiveMaytansine0.26-fold sensitization[6]
UO-31PositiveMaytansine2.4-[6]
UO-31 + Cyclosporin APositiveMaytansine0.38-fold sensitization[6]

Table 2: In Vitro Cytotoxicity of Anti-EpCAM-DM1 Conjugates in MDR1-Expressing and Non-Expressing Cell Lines

Cell LineMDR1 ExpressionADC LinkerIC50 (ng/mL of conjugated DM1)Reference
HCT-15PositiveSMCC100[6]
HCT-15PositivePEG4Mal10[6]
COLO 205MDRPositiveSMCC30[6]
COLO 205MDRPositivePEG4Mal3[6]
COLO 205NegativeSMCC1[6]
COLO 205NegativePEG4Mal1[6]

Signaling and Resistance Pathways

The following diagrams illustrate the mechanism of action of this compound and the key pathways involved in the development of drug resistance.

DM1_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (e.g., T-DM1) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome DM1_release DM1 Release Lysosome->DM1_release Linker Cleavage Tubulin Tubulin Dimers DM1_release->Tubulin Inhibition Microtubule Polymerization Inhibition DM1_release->Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization Inhibition->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DM1_SMe This compound (Free Drug) DM1_SMe->Tubulin DM1_SMe->Inhibition

Caption: Mechanism of action of DM1 delivered via an ADC and as a free drug (this compound).

Drug_Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms DM1_SMe_in This compound (Intracellular) Target_Interaction Interaction with Microtubules DM1_SMe_in->Target_Interaction Efflux Drug Efflux DM1_SMe_in->Efflux Cell_Death Cell Death Target_Interaction->Cell_Death MDR1 MDR1 (P-gp) Upregulation MDR1->Efflux MRP1 MRP1 Upregulation MRP1->Efflux Efflux->DM1_SMe_in Reduced Concentration Antigen_Downregulation Target Antigen Downregulation (for ADCs) ADC_Binding_Reduced Reduced ADC Binding Antigen_Downregulation->ADC_Binding_Reduced ADC_Binding_Reduced->DM1_SMe_in Decreased Internalization

Caption: Key mechanisms of resistance to this compound and DM1-containing ADCs.

Experimental Protocols

Detailed methodologies for key experiments to study this compound-related drug resistance are provided below.

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes the generation of drug-resistant cell lines through continuous or cyclical exposure to this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-436, JIMT1)[9][10]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[11]

  • This compound (stock solution in DMSO)[10]

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial IC50: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.

  • Continuous Exposure Method: a. Culture the parental cells in medium containing this compound at a concentration equal to the IC50. b. Monitor the cells for signs of recovery and proliferation. c. Once the cells are actively proliferating, passage them and gradually increase the concentration of this compound in the culture medium. d. Continue this process of stepwise dose escalation until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

  • Cyclical Exposure Method: [7] a. Treat the cells with a high concentration of this compound (e.g., 100x IC50) for a short period (e.g., 3 days), resulting in >80% cell death.[7] b. Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. c. Allow the surviving cells to recover and repopulate the flask (approximately 4-14 days).[7] d. Repeat the cycle of high-dose treatment and recovery. e. After several cycles, the cell population will be enriched for resistant cells.

  • Characterization of Resistant Cells: a. Confirm the resistant phenotype by performing a cytotoxicity assay and comparing the IC50 of the resistant line to the parental line. b. Maintain the resistant cell line in culture medium containing a maintenance dose of this compound to preserve the resistant phenotype.

Generate_Resistant_Cells_Workflow Start Parental Cancer Cell Line Determine_IC50 Determine Initial IC50 of this compound Start->Determine_IC50 Continuous_Exposure Continuous Exposure (Gradual Dose Increase) Determine_IC50->Continuous_Exposure Cyclical_Exposure Cyclical Exposure (High-Dose Pulses) Determine_IC50->Cyclical_Exposure Culture_and_Monitor Culture & Monitor Cell Proliferation Continuous_Exposure->Culture_and_Monitor Treat_High_Dose Treat with High Dose (e.g., 100x IC50) Cyclical_Exposure->Treat_High_Dose Passage_and_Increase_Dose Passage & Increase This compound Concentration Culture_and_Monitor->Passage_and_Increase_Dose Passage_and_Increase_Dose->Culture_and_Monitor Characterize_Resistance Characterize Resistant Phenotype (IC50 shift) Passage_and_Increase_Dose->Characterize_Resistance Resistance Achieved Wash_and_Recover Wash & Recover in Drug-Free Medium Treat_High_Dose->Wash_and_Recover Repeat_Cycles Repeat Cycles Wash_and_Recover->Repeat_Cycles Repeat_Cycles->Treat_High_Dose Yes Repeat_Cycles->Characterize_Resistance No End Resistant Cell Line Characterize_Resistance->End

References

Application Notes and Protocols for DM1-SMe in Pediatric Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DM1-SMe is a potent microtubule-targeting agent and the unconjugated form of the maytansinoid payload used in the antibody-drug conjugate (ADC) IMGN901 (Lorvotuzumab mertansine).[1] As a cytotoxic agent, this compound has been evaluated for its efficacy against various cancer types, including pediatric malignancies. These application notes provide a comprehensive overview of the use of this compound in pediatric cancer cell line research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in cell division.[2] The molecule binds to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site.[2] This binding inhibits microtubule polymerization, leading to a suppression of microtubule dynamics.[2] The disruption of the microtubule network causes cells to arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[3][4]

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the cytotoxic activity of this compound against various pediatric cancer cell line panels, as determined by the Pediatric Preclinical Testing Program (PPTP). The data is presented as the median relative IC50 (rIC50), which is the concentration of the drug that causes a 50% reduction in cell viability.

Pediatric Cancer Cell Line PanelMedian relative IC50 (rIC50) in nMReference
Acute Lymphoblastic Leukemia (ALL)1.1[1]
Neuroblastoma84[1]

Note: A lower IC50 value indicates greater potency. The data demonstrates that ALL cell lines are significantly more sensitive to this compound than neuroblastoma cell lines.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

DM1_SMe_Signaling_Pathway cluster_cell Pediatric Cancer Cell DM1_SMe This compound Tubulin Tubulin DM1_SMe->Tubulin Binds to Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow A Cell Seeding & Culture B This compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 96 hours) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Cell Cycle Analysis (PI Staining) C->F G Data Analysis & Interpretation D->G E->G F->G

References

Troubleshooting & Optimization

Troubleshooting Low Efficacy of DM1-SMe: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with DM1-SMe, a potent microtubule inhibitor used in cancer research and as a payload in antibody-drug conjugates (ADCs). This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve potential causes of low experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a derivative of maytansine that acts as a potent microtubule inhibitor.[1][][3] It binds to tubulin, a key protein in the formation of microtubules. This binding disrupts microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[1] By suppressing microtubule growth and shortening, this compound leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][4]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintaining the potency of this compound. Due to its instability in solution, it is recommended to prepare solutions fresh for each experiment.[3]

Storage ConditionDurationNotes
Lyophilized PowderUp to 36 monthsStore at -20°C, desiccated.[5]
Stock Solution (-80°C)Up to 6 monthsProtect from light.[6]
Stock Solution (-20°C)Up to 1 monthProtect from light; aliquot to avoid multiple freeze-thaw cycles.[5][6]
Working Solution (in vivo)Use same dayPrepare fresh before each use.[6]

Q3: My cells are showing resistance to this compound. What are the potential causes?

Several factors can contribute to cellular resistance to this compound:

  • Multidrug Resistance (MDR): Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its cytotoxic effect.[7]

  • Low Target Antigen Expression (for ADCs): When used as a payload in an ADC, the efficacy of this compound is dependent on the expression level of the target antigen on the cancer cells. Low or heterogeneous antigen expression can lead to insufficient delivery of the cytotoxic agent.

  • Alterations in Tubulin: Although less common, mutations in tubulin or changes in the expression of different tubulin isotypes could potentially affect the binding of this compound.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot experiments where this compound is exhibiting lower-than-expected efficacy.

Problem 1: Low Cytotoxicity in Cell-Based Assays
Possible Cause Troubleshooting Step Expected Outcome
This compound Degradation 1. Verify the age and storage conditions of your this compound stock. 2. Prepare a fresh stock solution from lyophilized powder. 3. Perform a quality control check of the new stock (e.g., via HPLC).A fresh, properly stored stock should restore the expected cytotoxic activity.
Sub-optimal Cell Culture Conditions 1. Ensure cells are healthy and in the logarithmic growth phase. 2. Check for mycoplasma contamination. 3. Optimize cell seeding density to avoid overgrowth or senescence.Healthy, actively dividing cells are more sensitive to microtubule inhibitors.
Multidrug Resistance 1. Test for the expression of MDR transporters (e.g., MDR1/P-gp) in your cell line. 2. If MDR is suspected, co-incubate with an MDR inhibitor (e.g., cyclosporin A) to see if sensitivity is restored.[7]Increased cytotoxicity in the presence of an MDR inhibitor suggests resistance is a contributing factor.
Incorrect Dosing 1. Double-check all calculations for dilutions and final concentrations. 2. Perform a dose-response curve to determine the IC50 value for your specific cell line.Accurate dosing is crucial for reproducible results. The IC50 can vary between cell lines.[8][9]
Problem 2: Poor Efficacy of a this compound Antibody-Drug Conjugate (ADC)
Possible Cause Troubleshooting Step Expected Outcome
Inefficient ADC Internalization 1. Confirm high expression of the target antigen on the cell surface using methods like flow cytometry or western blotting. 2. Verify that the antibody used in the ADC is capable of inducing receptor-mediated endocytosis.High antigen expression and efficient internalization are required for the ADC to deliver its payload.
Linker Instability or Inefficient Cleavage 1. Evaluate the stability of the linker in serum to ensure the payload is not prematurely released. 2. For cleavable linkers, ensure the intracellular environment (e.g., lysosomal enzymes) is capable of cleaving the linker to release active this compound.[]A stable linker in circulation and efficient cleavage within the target cell are key for ADC efficacy.
Low Drug-to-Antibody Ratio (DAR) 1. Characterize the DAR of your ADC preparation. A low DAR means less cytotoxic payload is delivered per antibody. 2. Optimize the conjugation reaction to achieve a higher and more consistent DAR.An optimal DAR is critical for balancing potency and potential toxicity.
Aggregation of ADC 1. Analyze the ADC preparation for the presence of aggregates using techniques like size exclusion chromatography. 2. Optimize buffer conditions and storage to minimize aggregation.Aggregated ADCs can have altered pharmacokinetic properties and reduced efficacy.[10]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.

DM1_SMe_Mechanism_of_Action cluster_cell Target Cell Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin Tubulin Dimers Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Tubulin->Microtubule Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DM1_SMe This compound DM1_SMe->Tubulin Binds to Tubulin

Caption: Mechanism of action of this compound leading to apoptosis.

ADC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (Antibody + Linker + this compound) Tumor_Cell Tumor Cell with Target Antigen ADC->Tumor_Cell 1. Binding to Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_DM1 Released this compound Lysosome->Released_DM1 4. Linker Cleavage & Payload Release Microtubule_Disruption Microtubule Disruption Released_DM1->Microtubule_Disruption 5. Target Engagement Cell_Death Cell Death Microtubule_Disruption->Cell_Death

Caption: General workflow of an antibody-drug conjugate with this compound.

Troubleshooting_Logic Start Low this compound Efficacy Observed Check_Reagent Verify this compound Integrity (Storage, Age, Fresh Prep) Start->Check_Reagent Check_Cells Assess Cell Health & Culture Conditions Check_Reagent->Check_Cells Reagent OK Resolved Efficacy Restored Check_Reagent->Resolved Issue Found & Corrected Check_Protocol Review Experimental Protocol (Dosing, Incubation Time) Check_Cells->Check_Protocol Cells Healthy Check_Cells->Resolved Issue Found & Corrected Is_ADC Is the experiment using an ADC? Check_Protocol->Is_ADC Protocol Correct Check_Protocol->Resolved Issue Found & Corrected Check_Antigen Verify Target Antigen Expression Is_ADC->Check_Antigen Yes MDR_Issue Investigate Multidrug Resistance (MDR) Is_ADC->MDR_Issue No Check_Conjugation Analyze ADC Characteristics (DAR, Aggregation, Linker) Check_Antigen->Check_Conjugation Antigen Expressed Check_Antigen->Resolved Issue Found & Corrected Check_Conjugation->MDR_Issue ADC OK Check_Conjugation->Resolved Issue Found & Corrected MDR_Issue->Resolved

Caption: A logical workflow for troubleshooting low this compound efficacy.

References

DM1-SMe In Vitro Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of DM1-SMe in in vitro studies. Find answers to frequently asked questions and troubleshoot common experimental challenges to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent synthetic derivative of maytansine, a microtubule-targeting agent.[1] It functions as a microtubule inhibitor.[2][] Specifically, this compound binds to the tips of microtubules, suppressing their dynamic instability. This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][4]

Q2: What is the typical concentration range for this compound in in vitro assays?

A2: this compound is highly potent, with cytotoxic effects observed at nanomolar (nM) and even picomolar (pM) concentrations in various cancer cell lines.[2][] The effective concentration can vary significantly depending on the cell line and the duration of exposure. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. In vitro testing has been conducted at concentrations ranging from 0.3 pM to 3 nM.[]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5][6] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[7] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C and protect it from light.[2] Solutions of DM1 are unstable and should be freshly prepared for experiments.[7]

Q4: Is this compound stable in cell culture media?

A4: While DM1 itself is known to be unstable in aqueous solutions, S-methyl DM1 (this compound) is a more stable derivative that can be used as a control in ADC studies.[6] However, it is still advisable to prepare fresh dilutions in your cell culture medium for each experiment to minimize potential degradation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no cytotoxicity observed Inaccurate concentration of this compound stock solution.Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance at 252 nm.
Cell line is resistant to microtubule inhibitors.Some cell lines may express multidrug resistance transporters (e.g., MDR1) that can efflux the drug, reducing its intracellular concentration and efficacy.[8] Consider using a different cell line or a combination therapy approach.
Degradation of this compound.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent results between experiments Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment. Use a cell counter for accurate measurements.
Inconsistent incubation time.Adhere to a strict and consistent incubation time with this compound for all experiments.
Batch-to-batch variability of this compound.If possible, purchase this compound from a reputable supplier that provides a certificate of analysis with purity information.[9]
Cell morphology changes not consistent with mitotic arrest Off-target effects or cytotoxicity from the solvent.Include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound treatment to rule out solvent-induced effects.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Cell Line IC50 Range Reference
Pediatric Preclinical Testing Program (PPTP) Panel0.002 to >3 nM[9][10]
Multiple Human Tumor Cell Lines0.003 to 0.01 nM[11]
MCF7 (Breast Cancer)330 pM (for mitotic arrest)[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a DMSO stock. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

  • Cell Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.

    • For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours. Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

DM1_SMe_Pathway cluster_cell Cancer Cell DM1_SMe This compound Tubulin Tubulin Dimers DM1_SMe->Tubulin Binds to Microtubule Microtubule DM1_SMe->Microtubule Inhibits Polymerization & Suppresses Dynamics Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for G2M_Arrest G2/M Arrest Mitosis->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dm1 Prepare serial dilutions of this compound seed_cells->prepare_dm1 add_dm1 Add this compound to cells prepare_dm1->add_dm1 incubate Incubate for 72 hours add_dm1->incubate add_reagent Add MTT/XTT reagent incubate->add_reagent read_plate Read absorbance add_reagent->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining this compound cytotoxicity.

References

Technical Support Center: Overcoming DM1-SMe Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating resistance to the microtubule inhibitor DM1-SMe and related maytansinoid-based antibody-drug conjugates (ADCs). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and overcome resistance in your cancer cell line models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent cytotoxic agent and a derivative of the natural product maytansine.[1][] It is the unconjugated, S-methyl capped form of DM1 (mertansine), a payload commonly used in ADCs like Trastuzumab emtansine (T-DM1).[3][4] Its primary mechanism of action is the inhibition of microtubule polymerization.[1][] this compound binds to tubulin at the vinca domain, suppressing the dynamic instability of microtubules.[3][5] This disruption of microtubule function leads to a block in the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3][5]

Q2: What are the primary mechanisms of acquired resistance to this compound in cancer cells?

Acquired resistance to this compound and maytansinoid-based ADCs is a significant challenge. The most frequently observed mechanisms include:

  • Upregulation of ABC Transporters: The overexpression of ATP-binding cassette (ABC) transporters, particularly MDR1 (P-glycoprotein/ABCB1), is a primary mechanism.[6][7] These transporters function as efflux pumps, actively removing this compound or its metabolites from the cell, which prevents the drug from reaching its intracellular target.[6][8] The MRP1 (ABCC1) transporter has also been implicated in maytansinoid resistance.[7][9][10]

  • Alterations in the Drug Target: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site.[11][12][13] These mutations may reduce the affinity of this compound for tubulin, rendering the drug less effective at disrupting microtubule dynamics.[14][15]

  • Dysfunctional ADC Processing (for ADC-based resistance): Resistance to ADCs like T-DM1 can arise from several issues unrelated to the payload itself. These include reduced expression of the target antigen (e.g., HER2), impaired ADC internalization, or defects in lysosomal degradation, which is required to release the active payload inside the cell.[16][17][18][19]

  • Activation of Pro-Survival Signaling: Cancer cells can develop resistance by upregulating anti-apoptotic pathways or activating alternative survival signals that counteract the cell-killing effect of the drug.[20]

Q3: My cell line has become resistant. How do I determine the underlying mechanism?

A systematic approach is required. The first step is to differentiate between the major known mechanisms. A recommended workflow is to:

  • Assess ABC Transporter Function: Use a functional dye-efflux assay (e.g., with Rhodamine 123 for ABCB1) and measure protein expression via Western blot or flow cytometry to check for upregulation of MDR1/ABCB1 or MRP1/ABCC1.

  • Check for Cross-Resistance: Test the sensitivity of your resistant line to other microtubule-targeting agents and drugs with different mechanisms of action. Resistance specific to maytansinoids and other ABCB1 substrates, but not to non-ABCB1 substrates, strongly suggests an efflux-based mechanism.[21]

  • Sequence Tubulin Genes: If efflux is ruled out, sequence the α- and β-tubulin genes to identify potential mutations in the drug-binding domains.[12]

  • For ADC Resistance: If working with an ADC, quantify the surface expression of the target antigen (e.g., HER2) and investigate ADC internalization and trafficking.[18]

Q4: What are the principal strategies to overcome this compound resistance?

Several strategies can be employed in a research setting to circumvent resistance:

  • Combination with ABC Transporter Inhibitors: Co-administration of an ABCB1 inhibitor (e.g., verapamil, fumitremorgin C) can restore sensitivity to this compound in cells overexpressing the transporter.[6][22] This approach helps confirm efflux as the resistance mechanism.

  • Modification of ADC Linker Chemistry: For ADCs, using hydrophilic linkers (e.g., PEG4Mal) can result in intracellular metabolites that are poor substrates for ABCB1, thereby bypassing efflux-mediated resistance.[6]

  • Switching Therapeutic Payload: If resistance is due to a target-specific mechanism (like a tubulin mutation), switching to an ADC with a payload that has a different mechanism of action (e.g., a topoisomerase I inhibitor) can be an effective strategy.[17][23]

  • Combination Therapies: Combining this compound or a DM1-based ADC with other agents, such as chemotherapy, targeted kinase inhibitors, or endocrine therapies, can create synergistic effects and overcome resistance by targeting multiple cellular pathways simultaneously.[24][25][26]

Troubleshooting Guides

Problem: My cancer cell line shows increasing IC50 values to this compound after continuous exposure. What should I investigate first?

Answer: An increasing IC50 value indicates the development of acquired resistance. The most common cause is the upregulation of drug efflux pumps.

Recommended First Steps:

  • Confirm Phenotype: Perform a detailed cytotoxicity assay to precisely quantify the fold-resistance compared to the parental, sensitive cell line.

  • Check ABCB1/MDR1 Expression: The primary suspect for maytansinoid resistance is ABCB1.[6][7] Perform a Western blot or flow cytometry analysis to compare ABCB1 protein levels between your sensitive (parental) and resistant cell lines.

  • Perform a Functional Efflux Assay: Use a fluorescent ABCB1 substrate like Rhodamine 123. A functional efflux pump will cause lower intracellular fluorescence in your resistant cells compared to parental cells. This effect should be reversible by adding a known ABCB1 inhibitor like verapamil.

G

Problem: How can I experimentally confirm that ABCB1 (MDR1) is responsible for the observed resistance?

Answer: Confirmation requires demonstrating both the overexpression of the ABCB1 protein and its function as a drug efflux pump, which can be pharmacologically inhibited.

Experimental Plan:

  • Cytotoxicity Assay with an Inhibitor: Perform a this compound dose-response experiment in your resistant cell line in the presence and absence of a specific ABCB1 inhibitor (e.g., 5-10 µM Verapamil). A significant leftward shift in the dose-response curve (i.e., a lower IC50) in the presence of the inhibitor strongly indicates ABCB1-mediated resistance.[22]

  • Drug Accumulation Assay: Directly measure the intracellular accumulation of a fluorescent ABCB1 substrate (like Rhodamine 123 or Calcein-AM).[6]

    • Incubate both parental and resistant cells with the fluorescent substrate.

    • Measure intracellular fluorescence using a plate reader or flow cytometer.

    • Resistant cells should show significantly lower fluorescence.

    • Co-incubation with an ABCB1 inhibitor should restore fluorescence in the resistant cells to levels similar to the parental cells.[22]

G

Problem: My resistant cells do not overexpress ABCB1. What are other potential mechanisms?

Answer: If ABCB1 is not the culprit, you should investigate other, less common resistance mechanisms.

Investigation Strategy:

  • Check Other Transporters: Analyze the expression of other ABC transporters known to cause multidrug resistance, such as MRP1 (ABCC1).[7][10]

  • Sequence Tubulin Genes: Resistance to microtubule-destabilizing agents can be caused by mutations in the drug's target.[13] Isolate RNA, reverse transcribe to cDNA, and sequence the relevant β-tubulin isotype(s) expressed in your cells. Compare the sequence to the parental cell line and reference sequences to identify any mutations.

  • Assess Cross-Resistance Profile: Determine the IC50 values for drugs that share a binding site with maytansinoids (e.g., vinca alkaloids) and those that do not (e.g., taxanes, DNA damaging agents).[13] A lack of cross-resistance to taxanes but resistance to vinca alkaloids might point towards a tubulin mutation in the vinca domain.[5]

G

Quantitative Data Summary

Table 1: Example Cytotoxicity Data for Maytansinoid-Based Agents in Sensitive and Resistant Cell Lines
Cell Line ModelAgentIC50 (Parental)IC50 (Resistant)Fold ResistancePrimary MechanismReference
MDA-MB-361TM-ADC¹1.6 nM~410 nM~256ABCC1 (MRP1) Upregulation[10]
JIMT-1TM-ADC¹N/AN/A16Decreased HER2 Expression[9][10]
COLO 205Anti-EpCAM-SMCC-DM10.4 ng/mL>1000 ng/mL>2500ABCB1 (MDR1) Expression[6]
HCT-15Anti-EpCAM-SMCC-DM1>1000 ng/mL>1000 ng/mLN/AIntrinsic (High ABCB1)[6]

¹TM-ADC: Trastuzumab-Maytansinoid ADC, structurally similar to T-DM1.

Table 2: Efficacy of Strategies to Overcome ABCB1-Mediated Resistance
Cell LineAgentIC50 (Resistant)IC50 (Resistant + Inhibitor)Reversal StrategyReference
COLO 205MDRAnti-EpCAM-SMCC-DM1>1000 ng/mL0.3 ng/mLSwitch to PEG4Mal linker[6]
KB-C2GSK-1070916¹~1000 nM~50 nMCo-treatment with Verapamil[22]
UKF-NB-3rSNS-032SNS-032¹607 nM<153 nMABCB1 Inhibition[21][27]

¹Data shown for other ABCB1 substrates as a proxy for the effectiveness of transporter inhibition.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is used to determine the IC50 (half-maximal inhibitory concentration) of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. For reversal experiments, prepare a set of dilutions also containing a 2x concentration of the inhibitor (e.g., 10 µM verapamil).

  • Treatment: Remove the existing medium from the cells and add an equal volume of the 2x drug solutions to the appropriate wells. Include "vehicle only" and "inhibitor only" controls.

  • Incubation: Incubate the plates for 72-120 hours, depending on the cell line's doubling time.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or SRB).

  • Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized viability versus the log of the drug concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Rhodamine 123 Retention Assay (for ABCB1 Function)

This flow cytometry-based assay measures the efflux capacity of ABCB1.

  • Cell Preparation: Harvest cells and resuspend them in culture medium or PBS with 2% FBS at a concentration of 1x10⁶ cells/mL.

  • Inhibitor Pre-incubation: For inhibitor control samples, pre-incubate the cells with an ABCB1 inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to all samples to a final concentration of ~1 µg/mL. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash and Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cell pellet in fresh, pre-warmed medium (with or without the inhibitor) and incubate for another 30-60 minutes at 37°C to allow for dye efflux.

  • Analysis: Place samples on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FITC channel). Resistant cells with active ABCB1 will show lower fluorescence compared to sensitive cells or resistant cells treated with an inhibitor.

Protocol 3: Western Blot for ABCB1 (MDR1) Expression

This protocol detects the protein levels of the ABCB1 transporter.

  • Lysate Preparation: Wash cell pellets with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for ABCB1/MDR1. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager or X-ray film. Compare the band intensity for ABCB1 between sensitive and resistant samples.

References

potential off-target effects of DM1-SMe in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DM1-SMe in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent microtubule inhibitor.[1][][3] Its primary mechanism involves binding to tubulin and suppressing the dynamic instability of microtubules.[4][5] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (cell death).[4][6] Specifically, this compound binds to the tips of microtubules, inhibiting both their growth and shortening, which is crucial for mitotic spindle formation and cell division.[4]

Q2: What is the difference between DM1 and this compound?

DM1 (Mertansine) contains a free thiol group, which can be unstable in aqueous solutions, potentially leading to oxidation or the formation of disulfide dimers.[6] this compound is a derivative where this thiol group is capped with a methyl group, forming a stable methyl thioether.[6][7] This increased stability makes this compound a more reliable reagent for in vitro cellular assays, often used as a stable control for studies involving DM1-containing antibody-drug conjugates (ADCs).[6]

Q3: Why am I observing lower-than-expected cytotoxicity with this compound?

Several factors could contribute to lower-than-expected cytotoxicity:

  • Multidrug Resistance (MDR): The target cell line may express efflux pumps, such as P-glycoprotein (MDR1), which can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[8]

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to microtubule-targeting agents. It is advisable to perform a dose-response experiment across a wide range of concentrations to determine the IC50 for your specific cell line.

  • Compound Degradation: Although more stable than DM1, improper storage or handling of this compound can lead to degradation. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.[3]

  • Sub-optimal Assay Conditions: The duration of the cytotoxicity assay, cell seeding density, and the specific assay method (e.g., MTT, LDH) can all influence the outcome. Ensure these parameters are optimized for your experimental system.

Q4: My cytotoxicity results with this compound are inconsistent between experiments. What could be the cause?

Inconsistent results often stem from variability in experimental conditions:

  • Solvent Concentration: this compound is typically dissolved in DMSO.[9] Even at very low concentrations, DMSO can have off-target effects on cellular signaling pathways, which can vary between experiments and cell lines. It is crucial to use the same final DMSO concentration across all wells, including vehicle controls.

  • Cell Passage Number: The phenotype and drug sensitivity of cultured cells can change with increasing passage number. It is good practice to use cells within a defined passage number range for all experiments.

  • Reagent Preparation: Ensure this compound stock solutions are properly stored at -20°C or -80°C and that working dilutions are prepared fresh for each experiment to avoid degradation.[1]

Troubleshooting Guides

Problem: Unexpectedly High Cytotoxicity

If you observe cytotoxicity at concentrations far below the expected IC50, or significant cell death in your vehicle control, consider the following:

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your cell line. Perform a dose-response curve for the solvent alone to determine its toxicity threshold.

  • Compound Concentration Error: Double-check all calculations for stock solution and working dilution concentrations.

  • Contamination: Test for mycoplasma or other microbial contamination in your cell cultures, as this can affect cell health and sensitivity to cytotoxic agents.

Problem: Difficulty Interpreting Microtubule-Related Effects

When assessing the impact of this compound on microtubule organization (e.g., via immunofluorescence), you may encounter different phenotypes depending on the concentration used:

  • Low Concentrations (at or near IC50): Expect to see an increase in cells arrested in mitosis with abnormal mitotic spindles, rather than widespread microtubule depolymerization.[6]

  • High Concentrations (significantly above IC50): At higher concentrations, this compound can lead to a more pronounced disruption of the microtubule network, including depolymerization and the formation of tubulin aggregates.[7][10]

Quantitative Data Summary

Table 1: Binding Affinities of this compound and Related Compounds

CompoundBinding TargetDissociation Constant (KD)Source
S-methyl DM1Tubulin0.93 ± 0.2 µmol/L[10]
MaytansineTubulin0.86 ± 0.2 µmol/L[10]
S-methyl DM1Microtubules (High Affinity Sites)0.1 ± 0.05 µmol/L[5][10]
S-methyl DM1Microtubules (Low Affinity Sites)2.2 ± 0.2 µmol/L[6]

Table 2: In Vitro Cytotoxicity of this compound

Cell Line PanelCompoundIC50 RangeSource
Human Tumor Cell LinesThis compound0.003 to 0.01 nM
Pediatric Preclinical Testing Program (PPTP) PanelThis compound0.002 to >3 nM[9][11]
MCF7 (Breast Cancer)S-methyl DM1330 pM (Mitotic Arrest)[4]
MCF7 (Breast Cancer)Maytansine710 pM (Mitotic Arrest)[4]

Experimental Protocols

Key Experiment: Cytotoxicity Assay (LDH Release)

This protocol outlines a general procedure for assessing this compound-induced cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Opaque-walled 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • Vehicle control (DMSO)

  • Lysis Solution (e.g., 9% w/v Triton X-100) for maximum LDH release control

  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™)

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Controls Setup: Designate wells for:

    • No-cell controls (medium only)

    • Vehicle controls (cells treated with the same final concentration of DMSO as the highest this compound concentration)

    • Maximum LDH release controls (cells to be lysed before measurement)

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound and vehicle controls to the appropriate wells.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate to room temperature (22°C) for 20-30 minutes.[12]

    • Add Lysis Solution to the maximum LDH release control wells and incubate as per manufacturer's instructions.[12]

    • Add the LDH reagent from the kit to all wells.[12]

    • Incubate at room temperature for the recommended time (e.g., 10 minutes), protected from light.[12]

    • Add the Stop Solution provided in the kit to each well.[12]

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength as specified by the kit manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the vehicle and maximum LDH release controls. Plot the results to determine the IC50 value.

Visualizations

DM1_SMe_Signaling_Pathway cluster_cell Cellular Environment DM1_SMe This compound (Extracellular) Microtubule Microtubule Tip DM1_SMe->Microtubule Binds Tubulin Free Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Dynamics Suppression of Microtubule Dynamics Microtubule->Dynamics Spindle Defective Mitotic Spindle Dynamics->Spindle Arrest G2/M Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Troubleshooting_Workflow cluster_low_cytotoxicity If Cytotoxicity is Too Low Start Inconsistent or Unexpected Cytotoxicity Results Check_Solvent Verify Solvent (DMSO) Concentration & Toxicity Start->Check_Solvent Check_Compound Check this compound Stock & Dilutions Start->Check_Compound Check_Cells Assess Cell Health (Passage #, Contamination) Start->Check_Cells Optimize_Assay Optimize Assay Parameters (Time, Density) Check_Solvent->Optimize_Assay Check_Compound->Optimize_Assay Check_Cells->Optimize_Assay Check_MDR Investigate Multidrug Resistance (MDR) Results_OK Results are Consistent Check_MDR->Results_OK MDR status confirmed Optimize_Assay->Check_MDR Still low Optimize_Assay->Results_OK Issue resolved

Caption: Troubleshooting workflow for this compound cytotoxicity assays.

References

Technical Support Center: Optimizing DM1-SMe ADC Performance Through Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker stability on the performance of DM1-SMe Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a this compound ADC?

A1: The linker in an ADC is a critical component that connects the monoclonal antibody to the cytotoxic payload, in this case, this compound.[1][2][] Its primary role is to ensure that the ADC remains stable in systemic circulation, preventing the premature release of the this compound payload which could lead to off-target toxicity.[1][2][4] The linker is also designed to be cleaved, or to allow for payload release, once the ADC has reached the target cancer cell, thereby delivering the cytotoxic agent effectively.[1][2]

Q2: How does linker stability affect the therapeutic index of a this compound ADC?

A2: The therapeutic index of an ADC is the balance between its efficacy (tumor-killing ability) and its toxicity (harm to healthy tissues). Linker stability is a key determinant of this index.[5] A highly stable linker prevents premature drug release in circulation, minimizing systemic toxicity and thus widening the therapeutic window.[4][5] Conversely, a linker that is too stable might not release the this compound payload efficiently within the tumor cell, leading to reduced efficacy.[6][7][8] Therefore, optimizing linker stability is crucial for maximizing the therapeutic index.

Q3: What are the common types of linkers used with maytansinoid payloads like this compound, and how do they differ in stability?

A3: Maytansinoid payloads like DM1 are often used with non-cleavable linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which forms a stable thioether bond.[][10][11] There are also cleavable linkers, such as those containing disulfide bonds or peptide sequences sensitive to lysosomal proteases.[2][12]

  • Non-cleavable linkers (e.g., SMCC): These are generally more stable in plasma and rely on the complete proteolytic degradation of the antibody within the lysosome to release the drug-linker-amino acid catabolite (e.g., lysine-SMCC-DM1).[10][11] This high stability minimizes off-target toxicity.[10]

  • Cleavable linkers (e.g., disulfide-based): These are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cell, such as reductive environments (for disulfide linkers) or specific enzymes (for peptide linkers).[2][12] While they can offer more efficient payload release, they may be more susceptible to premature cleavage in circulation compared to non-cleavable linkers.[5]

Q4: What are the typical off-target toxicities observed with this compound ADCs, and how are they related to linker stability?

A4: Common toxicities associated with DM1-payload ADCs include thrombocytopenia (low platelet count), hepatotoxicity (liver damage), and gastrointestinal effects.[10][12][13][14] These toxicities can be exacerbated by poor linker stability, which leads to the premature release of DM1 in the bloodstream.[12] The free drug can then damage healthy, proliferating cells, such as those in the bone marrow and liver.[12] For instance, ado-trastuzumab emtansine (T-DM1), which uses a non-cleavable SMCC linker with DM1, is associated with thrombocytopenia, which is thought to be caused by the DM1 or its metabolite, lys-SMCC-DM1.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during the preclinical development of this compound ADCs.

Problem 1: High systemic toxicity and narrow therapeutic window in animal models.
  • Possible Cause: Premature release of the this compound payload due to insufficient linker stability in the bloodstream.

  • Troubleshooting Steps:

    • Assess Linker Stability: Perform in vitro plasma stability assays to quantify the rate of drug deconjugation. This can be done by incubating the ADC in plasma from the relevant species (e.g., mouse, rat, human) and measuring the amount of free this compound or the change in the drug-to-antibody ratio (DAR) over time using techniques like LC-MS/MS.[15][16]

    • Pharmacokinetic (PK) Analysis: Conduct a comprehensive PK study in animals to measure the profiles of the intact ADC, total antibody, and free this compound payload.[4] Faster clearance of the ADC compared to the total antibody can indicate linker instability.[17]

    • Consider a More Stable Linker: If linker instability is confirmed, consider re-engineering the ADC with a more stable linker. For this compound, a non-cleavable thioether linker like SMCC is generally considered stable.[] However, the specific chemical structure and conjugation chemistry can be further optimized to enhance stability.[6][7]

Problem 2: Lower than expected in vivo efficacy despite good in vitro potency.
  • Possible Cause 1: The linker is too stable, leading to inefficient release of the this compound payload inside the target tumor cells.

  • Troubleshooting Steps:

    • Intracellular Catabolism Assay: Perform in vitro assays using lysosomal fractions or specific lysosomal enzymes (e.g., Cathepsin B) to assess the release of the active DM1 catabolite from the ADC.[18] This can help determine if the linker and payload are being processed efficiently within the lysosome.

    • Evaluate Different Linker Chemistries: Compare the efficacy of your current ADC with variants that utilize different linker technologies. For instance, if you are using a highly stable non-cleavable linker, a cleavable linker might offer more efficient payload release and higher efficacy, though potentially at the cost of increased systemic toxicity.[6][7] A balance must be struck between stability and payload release.[6][7][8]

  • Possible Cause 2: The ADC has poor pharmacokinetic properties, leading to rapid clearance from circulation and insufficient accumulation in the tumor.

  • Troubleshooting Steps:

    • Detailed PK Profiling: As mentioned in Problem 1, a thorough PK analysis is crucial.[4] This will reveal if the ADC is being cleared too quickly, preventing it from reaching the tumor in sufficient concentrations.

    • Assess Biophysical Properties: The hydrophobicity of the linker-payload can impact the ADC's biophysical properties, potentially leading to aggregation and faster clearance.[1] Techniques like size-exclusion chromatography (SEC) can be used to assess for aggregation.[19] Using more hydrophilic linkers can sometimes improve PK properties.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the impact of linker stability on ADC performance.

Table 1: Comparison of ADC Clearance with Different Linkers

AntibodyLinkerPayloadSpeciesADC ClearanceTotal Antibody ClearanceReference
Anti-CD22SPP (cleavable)DM1RatFasterSlower[2]
Anti-CD22MCC (non-cleavable)DM1RatSlowerSlower[2]
Anti-HER2SPP (cleavable)DM1MouseFasterSlower[2]
Anti-HER2MCC (non-cleavable)DM1MouseSlowerSlower[2]
J2898ASMCC (non-cleavable)DM1-Slightly fasterSlower[17]
J2898A(CH2)3 (non-cleavable control)DM-SlowerSlower[17]

Table 2: Common Adverse Events with DM1-Based ADCs in Clinical Trials

Adverse EventGrade (All)Grade (≥3)Reference
Liver Function Test Abnormalities72.7%-[13]
Peripheral Neuropathy56.3%-[13]
Neutropenia-29.9%[13]
Lymphopenia-27.3%[13]
Thrombocytopenia-Reported[10][12]

Experimental Protocols

1. In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC linker and quantify drug deconjugation in plasma.

  • Methodology:

    • Incubate the this compound ADC at a predetermined concentration (e.g., 500 µg/mL) in plasma from the species of interest (e.g., rat, human).[16]

    • Maintain the incubation at 37°C for a time course (e.g., 0, 1, 3, 5, and 7 days).[16]

    • At each time point, collect an aliquot of the plasma sample and immediately store it at -80°C to halt any further degradation.[16]

    • Analyze the samples to determine the concentration of the intact ADC (antibody-conjugated drug) and/or the amount of free this compound payload. This is typically done using immuno-affinity capture followed by liquid chromatography-mass spectrometry (LC-MS/MS).[16][20]

    • Calculate the percentage of remaining intact ADC at each time point to determine the stability profile.[20]

2. Pharmacokinetic (PK) Analysis in Rodents

  • Objective: To determine the in vivo pharmacokinetic properties of the this compound ADC.

  • Methodology:

    • Administer a single intravenous (IV) bolus dose of the this compound ADC to a cohort of rodents (e.g., rats at 3 mg/kg).[16]

    • Collect blood samples at various time points post-administration (e.g., 3 min, 1h, 4h, 7h, 1d, 2d, 4d, 7d, 14d, 21d).[16]

    • Process the blood samples to obtain plasma and store at -80°C until analysis.[16]

    • Use validated analytical methods, such as ELISA and LC-MS/MS, to quantify the concentrations of:

      • Total antibody (both conjugated and deconjugated).

      • Intact ADC (antibody with at least one drug molecule).

      • Free this compound payload.[4]

    • Use the concentration-time data to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

3. In Vitro Cytotoxicity Assay

  • Objective: To determine the potency of the this compound ADC in killing target cancer cells.

  • Methodology:

    • Plate target cancer cells (expressing the antigen recognized by the ADC's antibody) in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC.

    • Treat the cells with the ADC dilutions and incubate for a period of time (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

    • Plot the cell viability against the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) value.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization a Plasma Stability Assay g Assess Therapeutic Index a->g Stability Data b Cytotoxicity Assay b->g Potency Data c Lysosomal Catabolism Assay c->g Payload Release Data d Pharmacokinetic (PK) Study d->g PK Profile e Efficacy Study e->g Efficacy Data f Toxicity Study f->g Toxicity Data h Linker Optimization g->h Iterate linker_stability_impact cluster_stable High Linker Stability cluster_unstable Low Linker Stability Stable Stable Linker LowTox Low Systemic Toxicity Stable->LowTox GoodPK Good PK Profile Stable->GoodPK PotentiallyLowEfficacy Potentially Lower Efficacy (Inefficient Payload Release) Stable->PotentiallyLowEfficacy OptimalADC Optimal ADC Performance (Balanced Stability & Release) LowTox->OptimalADC GoodPK->OptimalADC Unstable Unstable Linker HighTox High Systemic Toxicity Unstable->HighTox PoorPK Poor PK Profile Unstable->PoorPK PotentiallyHighEfficacy Potentially Higher Efficacy (Efficient Payload Release) Unstable->PotentiallyHighEfficacy PotentiallyHighEfficacy->OptimalADC

References

Technical Support Center: Minimizing DM1-SMe Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM1-SMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a potent microtubule inhibitor and a cytotoxic component used in the development of antibody-drug conjugates (ADCs).[1][] Its stability is critical for ensuring the accuracy and reproducibility of experimental results. Degradation of this compound can lead to a loss of cytotoxic potency, resulting in misleading data in both in vitro and in vivo studies.

Q2: What are the primary factors that can cause this compound degradation?

A2: The stability of maytansinoids like this compound can be influenced by several factors, including:

  • pH: Thiol-containing compounds are often susceptible to degradation at neutral to basic pH.[3][4]

  • Temperature: Elevated temperatures can accelerate the degradation of small molecules.[5][6]

  • Light: Many complex organic molecules are light-sensitive. It is recommended to protect this compound from light.[1]

  • Oxidation: The thiol group in the parent compound DM1 is susceptible to oxidation, and while this compound has a protective thiomethane cap, oxidative degradation can still be a concern.[7]

  • Presence of certain reagents: Components in buffers or cell culture media, such as certain metal ions or reactive species, could potentially contribute to degradation.[8][9][10]

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of this compound. Here are the general storage recommendations:

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. Always protect the solutions from light.[1]

  • Working Solutions: It is highly recommended to prepare working solutions fresh on the day of the experiment to minimize degradation.[1]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can contribute to degradation. It is best practice to aliquot stock solutions into single-use volumes.[1]

Troubleshooting Guide

This guide provides solutions to common problems that may arise during experiments with this compound, potentially due to its degradation.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected cytotoxicity in cell-based assays. 1. This compound Degradation: The compound may have degraded in the stock solution or in the cell culture medium during the experiment. 2. Suboptimal Cell Health: The cells may not be healthy or at the optimal confluency for the assay. 3. Incorrect Concentration: There may have been an error in calculating the concentration of the working solution.1. Verify Stock Solution Integrity: Prepare a fresh dilution from a new aliquot of your stock solution. If the problem persists, consider preparing a fresh stock solution. 2. Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium under assay conditions (see Experimental Protocols section). Some media components can accelerate degradation.[8][9][10] 3. Optimize Cell Culture Conditions: Ensure cells are healthy, within a low passage number, and seeded at the correct density. 4. Recalculate Concentrations: Double-check all calculations for dilutions.
Variable results in animal studies. 1. In Vivo Instability: this compound may be degrading after administration. 2. Formulation Issues: The formulation used for injection may not be optimal, leading to precipitation or rapid clearance. 3. Improper Handling: The working solution for injection may not have been prepared fresh.1. Prepare Fresh Formulations: Always prepare the dosing solution immediately before administration.[1] 2. Optimize Formulation: Ensure the vehicle is appropriate for this compound and the route of administration. Solubility and stability in the formulation vehicle should be confirmed. 3. Maintain Consistency: Ensure consistent handling and administration procedures across all animals and experimental groups.
Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS). 1. Degradation Products: The new peaks are likely degradation products of this compound. 2. Contamination: The sample may be contaminated.1. Perform Forced Degradation: To identify potential degradation products, conduct a forced degradation study under stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[11][12][13] This will help in characterizing the degradation profile. 2. Analyze Blank Samples: Run blank samples (solvent/buffer only) to rule out contamination from the analytical system or solvents.

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Buffers

This protocol outlines a method to determine the stability of this compound in your specific experimental buffer at a given temperature.

Objective: To quantify the degradation of this compound over time in a specific aqueous buffer and at a specific temperature.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., PBS, Tris, citrate buffer at the desired pH)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • Incubator or water bath set to the desired temperature

  • Autosampler vials

Methodology:

  • Preparation of Test Solution:

    • Equilibrate the experimental buffer to the desired temperature.

    • Prepare a working solution of this compound in the pre-equilibrated buffer at the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) to minimize its effect on the buffer and stability.

    • Vortex gently to mix.

  • Time-Point Sampling:

    • Immediately after preparation (t=0), take an aliquot of the test solution and transfer it to an autosampler vial. This will serve as your baseline.

    • Incubate the remaining test solution at the desired temperature, protected from light.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots and transfer them to autosampler vials.

    • Store the collected samples at -80°C until analysis to halt further degradation.

  • Analytical Quantification:

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method.[14][15][16]

    • The method should be able to separate the parent this compound peak from any potential degradation products.

    • Quantify the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of this compound remaining versus time.

    • This data will provide a stability profile of this compound under your specific experimental conditions.

Data Presentation:

The results of the stability study can be summarized in a table as follows:

Time (hours)Temperature (°C)pH% this compound Remaining
0377.4100
1377.498.5
2377.497.2
4377.495.1
8377.490.3
24377.475.8
48377.460.2

Note: The data in this table is for illustrative purposes only.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Assessing this compound Stability

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution (this compound in Buffer) prep_stock->prep_working prep_buffer Prepare Experimental Buffer prep_buffer->prep_working sample_t0 Sample at t=0 prep_working->sample_t0 incubate Incubate at Desired Temperature (Protected from Light) prep_working->incubate analysis Analyze Samples by HPLC or LC-MS/MS sample_t0->analysis sample_tx Sample at Time Points (t=x) incubate->sample_tx sample_tx->analysis quantify Quantify this compound Peak Area analysis->quantify calculate Calculate % Remaining vs. t=0 quantify->calculate

Caption: Workflow for this compound Stability Assessment.

Troubleshooting Logic for Reduced this compound Activity

G start Reduced or Inconsistent Biological Activity Observed check_prep Verify Solution Preparation (Calculations, Dilutions) start->check_prep check_storage Check Storage Conditions (Temp, Light, Aliquots) start->check_storage check_stability Assess Stability in Experimental Medium start->check_stability check_cells Evaluate Cell Health & Assay Conditions start->check_cells outcome_prep_ok Preparation Correct check_prep->outcome_prep_ok No Error outcome_prep_bad Error Found & Corrected check_prep->outcome_prep_bad Error outcome_storage_ok Storage Correct check_storage->outcome_storage_ok Proper outcome_storage_bad Improper Storage Identified check_storage->outcome_storage_bad Improper outcome_stable This compound is Stable check_stability->outcome_stable >90% remaining outcome_unstable Degradation Confirmed check_stability->outcome_unstable <90% remaining outcome_cells_ok Cells & Assay OK check_cells->outcome_cells_ok Healthy outcome_cells_bad Cell/Assay Issue Found check_cells->outcome_cells_bad Unhealthy/Suboptimal

Caption: Troubleshooting Logic for this compound Experiments.

Potential Degradation Pathway of Maytansinoids

G DM1_SMe This compound Stable Maytansinoid DM1 DM1 Thiol-containing Maytansinoid DM1_SMe->DM1 Loss of -SMe group Hydrolysis_Products Hydrolysis Products e.g., Cleavage of Ester Linkage DM1_SMe->Hydrolysis_Products Hydrolysis (e.g., at extreme pH) Oxidized_Products Oxidized Products e.g., Disulfide Dimers DM1->Oxidized_Products Oxidation DM1->Hydrolysis_Products Hydrolysis

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Addressing Solubility Issues with DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of the maytansinoid payload, DM1-SMe, in aqueous buffers. Due to its hydrophobic nature, this compound presents challenges in formulation and experimental use.[1][2][3] Proper handling and solution preparation are critical to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[4] For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are recommended.[4][5] It is crucial to use fresh, anhydrous-grade DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[6]

Q2: How can I prevent this compound from precipitating when I dilute my stock solution into an aqueous buffer for an experiment?

A2: Precipitation often occurs when a concentrated organic stock solution is rapidly diluted into an aqueous buffer. To prevent this, add the this compound stock solution to the aqueous buffer slowly and with continuous mixing. It is also beneficial to add the stock solution to the largest volume of buffer possible to avoid localized high concentrations. The final concentration of the organic co-solvent in the aqueous buffer should be kept as low as possible while maintaining solubility.

Q3: What is the maximum percentage of organic co-solvent (e.g., DMSO) that is acceptable in a typical cell-based assay or conjugation reaction?

A3: The maximum acceptable concentration of a co-solvent depends on the specific experiment. For cell-based assays, DMSO concentrations are typically kept below 0.5% (v/v) to avoid cellular toxicity. For antibody conjugation reactions, a higher percentage, often between 5-10% (v/v), may be tolerated, but this must be optimized for your specific antibody and reaction conditions to prevent protein aggregation.[3] Always include a vehicle control with the same final co-solvent concentration in your experiments.

Q4: Does the pH of the aqueous buffer affect the solubility of this compound?

A4: While this compound itself does not have easily ionizable groups that would dramatically alter its solubility within a typical biological pH range (pH 6-8), the stability of the molecule and the entire antibody-drug conjugate (ADC) can be pH-dependent. Unfavorable pH conditions can contribute to the aggregation of the antibody during conjugation, which may in turn reduce the apparent solubility of the attached payload.[3] It is best to perform conjugation at a pH that is optimal for the antibody's stability.

Q5: How should I store this compound stock solutions?

A5: this compound should be stored as a solid at -20°C for long-term stability, protected from light.[7][] Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for one month, protected from light.[7][9] Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.[4][6]

Troubleshooting Guide

Problem: I see immediate precipitation or cloudiness after adding my this compound stock solution to my aqueous buffer.

Potential Cause Recommended Solution
Final concentration is too high. The requested final concentration of this compound may exceed its solubility limit in the final buffer composition. Try lowering the target concentration.
Co-solvent percentage is too low. The final percentage of the organic co-solvent (e.g., DMSO) is insufficient to keep the hydrophobic this compound in solution. Increase the co-solvent percentage, but be mindful of the tolerance of your experimental system (e.g., cells, proteins).
Improper mixing technique. Adding the stock solution too quickly can create localized high concentrations, causing precipitation. Add the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer.
Buffer composition. High salt concentrations can sometimes decrease the solubility of hydrophobic compounds (a "salting-out" effect). If possible, try reducing the salt concentration of your buffer.

Problem: My final antibody-drug conjugate (ADC) is showing signs of aggregation.

Potential Cause Recommended Solution
Hydrophobicity of the payload. The conjugation of the highly hydrophobic this compound payload to the antibody surface increases the overall hydrophobicity of the protein, which can lead to aggregation.[3][10]
High Drug-to-Antibody Ratio (DAR). A higher DAR means more hydrophobic molecules are attached to each antibody, increasing the likelihood of aggregation. Consider targeting a lower average DAR in your conjugation reaction.
Unfavorable buffer conditions. The pH or salt concentration of the conjugation buffer may not be optimal for the stability of your specific ADC. Screen different buffer conditions to find one that minimizes aggregation.
Use of co-solvents. While necessary for payload solubility, some organic solvents can act as denaturants at higher concentrations and promote antibody aggregation.[3] Minimize the final co-solvent concentration as much as possible.
Formulation. The final formulation buffer for the ADC is critical. Consider adding stabilizing excipients like polysorbate, sucrose, or arginine to prevent aggregation during storage and handling.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Approximate Solubility Reference
DMSO 100 mg/mL (127.49 mM) [9]
DMF ~16 mg/mL [4][5]
Ethanol ~2 mg/mL [6]
Water Insoluble [6]

| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL |[4] |

Table 2: General Co-solvent Tolerance in Experimental Systems

Experimental System Typical Co-solvent (DMSO) Limit Key Consideration
Cell-based Assays < 0.5% (v/v) Cellular toxicity
Antibody Conjugation 5 - 15% (v/v) Protein stability and aggregation

| In Vivo Formulation | < 5% (v/v) | Systemic toxicity and vehicle effects |

Experimental Protocols & Visualizations

Protocol: Preparation and Use of this compound Stock Solution

This protocol outlines the recommended steps for dissolving this compound and diluting it into an aqueous buffer to minimize precipitation.

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution Workflow start 1. Equilibrate this compound (solid) to room temp. dissolve 2. Dissolve in fresh, anhydrous DMSO to 10-20 mg/mL. start->dissolve vortex 3. Vortex/sonicate until fully dissolved. dissolve->vortex aliquot 4. Aliquot into single-use tubes and store at -80°C. vortex->aliquot add_dm1 7. Add this compound stock dropwise to buffer with vigorous mixing. aliquot->add_dm1 Use one aliquot prep_buffer 5. Prepare aqueous reaction buffer. add_cosolvent 6. (Optional) Add co-solvent to buffer to match final target concentration. prep_buffer->add_cosolvent add_cosolvent->add_dm1 incubate 8. Use immediately in experiment. add_dm1->incubate

Caption: Workflow for this compound stock preparation and dilution.
Troubleshooting Logic for Precipitation Issues

This diagram provides a logical flow to diagnose and solve precipitation problems when working with this compound.

G start Precipitation Observed Upon Dilution q1 Is final co-solvent concentration >5%? start->q1 a1_yes Check mixing method. Add stock slowly to vortexing buffer. q1->a1_yes Yes a1_no Increase final co-solvent (e.g., DMSO) concentration in the buffer. q1->a1_no No q2 Does precipitation persist? a1_yes->q2 a1_no->q2 a2_yes Lower the final This compound concentration. Solubility limit may be exceeded. q2->a2_yes Yes a2_no Proceed with experiment. Include vehicle controls. q2->a2_no No

Caption: Logic tree for troubleshooting this compound precipitation.

References

Technical Support Center: DM1-SMe Purity and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and stability of the maytansinoid payload, DM1-SMe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound is a potent microtubule-inhibiting maytansinoid cytotoxin used in the development of antibody-drug conjugates (ADCs).[1] It is a derivative of DM1 (mertansine) where the free thiol group is capped with a methyl disulfide group. This modification facilitates the conjugation of the payload to a monoclonal antibody. The purity of this compound is critical as impurities can affect the efficacy and safety of the resulting ADC, potentially leading to altered drug-to-antibody ratios (DAR), reduced potency, or increased toxicity.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the temperature should be maintained at -20°C.[1]

Q3: What analytical technique is most suitable for assessing the purity of this compound?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and suitable technique for determining the purity of this compound and other maytansinoid payloads.[2][3] RP-HPLC offers the necessary selectivity and sensitivity to separate this compound from potential impurities and degradation products.

Q4: What are the expected degradation pathways for this compound?

Based on studies of DM1 and related maytansinoids, this compound is susceptible to degradation under various stress conditions. Key degradation pathways include:

  • Hydrolysis: The ester linkage in the maytansinoid structure can be hydrolyzed under both acidic and basic conditions.

  • Oxidation: The molecule may be susceptible to oxidation, particularly when exposed to oxidizing agents.

  • Epimerization: Changes in stereochemistry at certain chiral centers may occur under thermal or pH stress.

A forced degradation study is essential to identify the specific degradation products of this compound and to develop a stability-indicating analytical method.[4][5]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by RP-HPLC

This protocol provides a general framework for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

Objective: To determine the purity of a this compound sample by separating the main compound from any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), HPLC grade

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase (e.g., 50:50 A:B) to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Stability Assessment of this compound using a Stability-Indicating HPLC Method

This protocol outlines a forced degradation study to develop and validate a stability-indicating HPLC method for this compound.

Objective: To assess the stability of this compound under various stress conditions and to develop an HPLC method that can separate the intact drug from its degradation products.

Procedure:

  • Forced Degradation Study:

    • Prepare solutions of this compound (approx. 0.5 mg/mL) in a suitable solvent.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid sample at 80°C for 48 hours, then dissolve.

      • Photostability: Expose the solution to light according to ICH Q1B guidelines.

    • Neutralize the acidic and basic samples before injection.

  • HPLC Method Development:

    • Analyze the stressed samples using the initial HPLC method from Protocol 1.

    • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation between the this compound peak and all degradation product peaks.

  • Method Validation:

    • Validate the optimized stability-indicating method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Typical Purity Specifications for this compound

ParameterSpecification
AppearanceWhite to off-white solid
Purity (by HPLC)≥ 98%
Identity (by MS)Conforms to structure

Table 2: Example Stability Data for this compound under Forced Degradation

Stress ConditionAssay of this compound (%)Total Impurities (%)Major Degradation Product (RRT)
Control99.50.5-
0.1 M HCl, 60°C, 24h85.214.80.85
0.1 M NaOH, 60°C, 24h78.921.10.72
3% H₂O₂, RT, 24h92.17.91.15
80°C, 48h (solid)98.71.30.95

RRT = Relative Retention Time

Troubleshooting Guides

Issue 1: Peak Tailing of the this compound Peak

Possible Causes:

  • Secondary Interactions: Interaction of the analyte with active silanol groups on the column packing material.

  • Column Overload: Injecting too much sample mass onto the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase.

Troubleshooting Steps:

Caption: Troubleshooting workflow for this compound peak tailing.

Issue 2: Retention Time Shift for this compound

Possible Causes:

  • Change in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.

  • Fluctuations in Column Temperature: Inconsistent oven temperature.

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Pump Malfunction: Inconsistent flow rate.

Troubleshooting Steps:

Caption: Troubleshooting workflow for this compound retention time shifts.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_purity Purity Assessment cluster_stability Stability Assessment p1 Sample Preparation (Dissolve this compound) p2 RP-HPLC Analysis (Gradient Elution) p1->p2 p3 Data Processing (Peak Integration) p2->p3 p4 Purity Calculation (% Area) p3->p4 s1 Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) s2 Stability-Indicating Method Development s1->s2 s3 Method Validation (ICH Q2(R1)) s2->s3 s4 Stability Analysis of Samples s3->s4

References

Technical Support Center: Troubleshooting DM1-SMe Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability of DM1-SMe, a potent microtubule inhibitor used as a payload in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of the natural product maytansine, a potent anti-mitotic agent.[1][2] It functions as a microtubule inhibitor.[3][][5] Specifically, this compound binds to tubulin at the microtubule ends, suppressing microtubule dynamics.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1] this compound is designed for conjugation to monoclonal antibodies (mAbs) to create antibody-drug conjugates (ADCs), which selectively deliver the cytotoxic payload to target cancer cells.[][5]

Q2: We are observing inconsistent results in our ADC conjugation reactions with different batches of this compound. What could be the cause?

A2: Inconsistent ADC conjugation results can stem from several factors related to this compound variability:

  • Purity and Impurity Profile: The purity of the this compound lot is critical. The presence of structurally related impurities can affect the conjugation efficiency and the final Drug-to-Antibody Ratio (DAR).[6] Different batches may have varying levels of these impurities.

  • Reactivity of the Thiol Group: The reactive thiol group on this compound is essential for conjugation. Improper storage or handling can lead to oxidation of this group, reducing its reactivity and leading to lower conjugation yields.

  • Solubility Issues: this compound has limited aqueous solubility.[7] Variations in the provided formulation or minor differences in the manufacturing process between batches could affect its solubility and dispersion in the conjugation buffer, leading to inconsistent results.

  • Moisture Content: The presence of moisture can affect the stability and reactivity of this compound. It is crucial to handle the compound in a dry environment.

Q3: How can we assess the quality and consistency of a new batch of this compound?

A3: A comprehensive quality control (QC) assessment is recommended for each new batch of this compound before its use in conjugation experiments. Key QC assays include:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are standard methods to determine the purity of this compound and to identify and quantify any impurities.[6]

  • Identity Confirmation: Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound, ensuring you have the correct molecule.

  • Potency Assessment: An in vitro cytotoxicity assay using a sensitive cancer cell line can determine the half-maximal inhibitory concentration (IC50) of the free this compound. This will confirm its biological activity.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and confirm the identity and integrity of the molecule.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR) in ADC Conjugation
Potential Cause Troubleshooting Step Recommended Action
Reduced this compound Reactivity Assess the reactivity of the thiol group.Perform a titration of the free thiol groups in the this compound batch using Ellman's reagent. Compare the result with the certificate of analysis (CoA) or previous batches.
Suboptimal Conjugation Conditions Review and optimize the conjugation protocol.Ensure the pH of the reaction buffer is optimal for the maleimide-thiol reaction (typically pH 6.5-7.5). Check the reaction time and temperature.
Antibody Thiol Availability Confirm the successful reduction of antibody interchain disulfides.Use Ellman's reagent to quantify the number of free thiols per antibody after the reduction step.
This compound Precipitation Visually inspect the reaction mixture for any precipitation.Ensure complete dissolution of this compound in an appropriate organic co-solvent (e.g., DMSO) before adding it to the aqueous reaction buffer. Avoid high concentrations of the organic solvent in the final reaction mixture.
Issue 2: High Variability in in vitro Cytotoxicity Assays of the ADC
Potential Cause Troubleshooting Step Recommended Action
Inconsistent DAR Analyze the DAR of different ADC batches.Use Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy to determine the average DAR of each ADC preparation.
Presence of Unconjugated Antibody Quantify the percentage of unconjugated antibody in the ADC preparation.Use analytical techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate and quantify unconjugated antibody.
This compound Batch Potency Compare the intrinsic potency of different this compound batches.Perform a cytotoxicity assay with the free this compound from each batch on a sensitive cell line. The IC50 values should be comparable.
Cell Line Instability Ensure the consistency of the cancer cell line used for the assay.Implement cell line authentication and monitor passage number. Regularly check for changes in target antigen expression.

Data Presentation

Table 1: Example Certificate of Analysis (CoA) for Two Different Batches of this compound

Parameter Batch A Batch B Acceptance Criteria
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Purity (by HPLC) 98.5%96.2%≥ 95.0%
Identity (by MS) ConformsConformsConforms to structure
Potency (IC50 in SK-BR-3 cells) 0.05 nM0.15 nM≤ 0.2 nM
Moisture Content (Karl Fischer) 0.2%0.8%≤ 1.0%
Residual Solvents CompliesCompliesComplies with ICH Q3C

Table 2: Comparison of ADC Characteristics from Different this compound Batches

This compound Batch Average DAR (by HIC) % Unconjugated Antibody (by IEX) ADC Potency (IC50 in target cells)
Batch A 3.62.1%1.2 nM
Batch B 3.14.5%2.5 nM

Experimental Protocols

Protocol 1: Determination of this compound Purity by RP-HPLC
  • Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B over a defined time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis: Inject the standard solution and analyze the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Seeding: Seed a cancer cell line known to be sensitive to DM1 (e.g., SK-BR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or SRB assay).

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

DM1_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis 1. Binding to cell surface antigen Lysosome Lysosome Endocytosis->Lysosome 2. Internalization DM1 Free DM1 Lysosome->DM1 3. Proteolytic degradation of Ab & linker cleavage Tubulin Tubulin Dimers DM1->Tubulin 4. Binding to tubulin Microtubules Microtubules Tubulin->Microtubules 5. Inhibition of microtubule assembly Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest 6. Disruption of mitotic spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 7. Cell Death

Mechanism of Action of this compound

ADC_Conjugation_Workflow General ADC Conjugation and QC Workflow Start Start Antibody_Prep Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Reduction Antibody Reduction (e.g., with TCEP) Antibody_Prep->Reduction Conjugation Conjugation Reaction (Antibody-SH + this compound) Reduction->Conjugation DM1_Prep This compound Preparation (Dissolution in organic solvent) DM1_Prep->Conjugation Purification ADC Purification (e.g., SEC or TFF) Conjugation->Purification QC Quality Control Purification->QC QC->Purification Fail DAR_Analysis DAR Analysis (HIC) QC->DAR_Analysis Pass Purity_Analysis Purity/Aggregation (SEC) DAR_Analysis->Purity_Analysis Potency_Assay In Vitro Potency Assay Purity_Analysis->Potency_Assay End Finished ADC Potency_Assay->End

ADC Conjugation and QC Workflow

Troubleshooting_Flowchart Troubleshooting Inconsistent ADC Results Start Inconsistent ADC Performance Observed Check_DM1 Assess this compound Batch Quality (Purity, Potency, Identity) Start->Check_DM1 DM1_OK Is this compound Quality Consistent? Check_DM1->DM1_OK Check_Conjugation Review Conjugation Protocol (pH, time, temp, reagents) DM1_OK->Check_Conjugation Yes Root_Cause_DM1 Root Cause: this compound Batch Variability DM1_OK->Root_Cause_DM1 No Conjugation_OK Is Conjugation Protocol Optimal? Check_Conjugation->Conjugation_OK Check_Antibody Verify Antibody Quality (Purity, Concentration, Reactivity) Conjugation_OK->Check_Antibody Yes Root_Cause_Conjugation Root Cause: Suboptimal Conjugation Process Conjugation_OK->Root_Cause_Conjugation No Antibody_OK Is Antibody Quality Consistent? Check_Antibody->Antibody_OK Check_Assay Troubleshoot Downstream Assay (Cells, Reagents, Protocol) Antibody_OK->Check_Assay Yes Root_Cause_Antibody Root Cause: Antibody Variability Antibody_OK->Root_Cause_Antibody No Root_Cause_Assay Root Cause: Assay Variability Check_Assay->Root_Cause_Assay

Troubleshooting Inconsistent ADC Results

References

Technical Support Center: Strategies to Reduce Non-specific Binding of DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of DM1-SMe, a potent microtubule inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ADCs?

This compound is the unconjugated form of the maytansinoid DM1, with a thiomethyl group capping its sulfhydryl moiety.[] It is a highly potent microtubule inhibitor that induces mitotic arrest and cell death at sub-nanomolar concentrations.[3] In the context of ADCs, DM1 is conjugated to a monoclonal antibody (mAb) that specifically targets a tumor antigen. This targeted delivery aims to maximize the cytotoxic effect on cancer cells while minimizing systemic toxicity to healthy tissues.[3][4]

Q2: What causes the non-specific binding of this compound containing ADCs?

The non-specific binding of ADCs, including those containing DM1, is a multifactorial issue primarily driven by the physicochemical properties of the conjugate. Key contributing factors include:

  • Hydrophobicity: The conjugation of hydrophobic payloads like DM1 can increase the overall hydrophobicity of the ADC, leading to non-specific interactions with cells and tissues, as well as a tendency to aggregate.[5][6] Excessive hydrophobicity can facilitate uptake by the liver, potentially causing hepatotoxicity.[5]

  • Electrostatic Interactions: The surface charge of the ADC can influence non-specific binding. Unfavorable electrostatic interactions between the ADC and cell surfaces or other proteins can lead to off-target binding.[7][8]

  • Linker Instability: Premature cleavage of the linker connecting DM1 to the antibody can release the cytotoxic payload into systemic circulation, leading to non-specific toxicity.[9]

  • Aggregation: ADC molecules can self-associate to form aggregates, which may be cleared more rapidly from circulation and can lead to immunogenic responses and off-target toxicity.[10][11]

  • Off-Target Receptor Binding: ADCs can bind non-specifically to receptors other than the intended target, such as Fc receptors on immune cells or mannose receptors on hepatic cells, leading to unintended uptake and toxicity.[4][12][13]

Q3: What are the consequences of non-specific binding?

Non-specific binding of this compound containing ADCs can lead to several undesirable outcomes:

  • Reduced Therapeutic Index: Off-target toxicity limits the maximum tolerated dose (MTD) of the ADC, potentially reducing its efficacy at safe dosage levels.[5]

  • Increased Systemic Toxicity: The uptake of ADCs by healthy tissues can cause adverse effects, with common dose-limiting toxicities including thrombocytopenia (low platelet count), neutropenia (low neutrophil count), peripheral neuropathy, and ocular toxicity.[12][14]

  • Altered Pharmacokinetics (PK): Non-specific binding can lead to rapid clearance of the ADC from circulation, reducing its half-life and the amount of drug that reaches the tumor.[5]

  • Immunogenicity: The formation of ADC aggregates can trigger an immune response against the therapeutic agent.[11]

Troubleshooting Guide

This guide provides systematic approaches to identify and mitigate non-specific binding of your this compound ADC.

Issue 1: High background signal or off-target toxicity observed in in vitro or in vivo experiments.

This is a common indicator of non-specific binding. The following troubleshooting steps can help pinpoint the cause and identify a solution.

Workflow for Troubleshooting Non-Specific Binding

G start High Non-Specific Binding Detected check_hydrophobicity Evaluate ADC Hydrophobicity start->check_hydrophobicity hydrophobicity_high High Hydrophobicity? check_hydrophobicity->hydrophobicity_high check_buffer Assess Buffer Conditions buffer_suboptimal Suboptimal Buffer? check_buffer->buffer_suboptimal check_linker Analyze Linker Stability linker_unstable Unstable Linker? check_linker->linker_unstable check_aggregation Investigate Aggregation aggregation_present Aggregation Present? check_aggregation->aggregation_present hydrophobicity_high->check_buffer No solution_hydrophobicity Modify Linker/Payload (e.g., add hydrophilic spacer) hydrophobicity_high->solution_hydrophobicity Yes buffer_suboptimal->check_linker No solution_buffer Optimize Buffer (pH, salt, additives) buffer_suboptimal->solution_buffer Yes linker_unstable->check_aggregation No solution_linker Use More Stable Linker (e.g., non-cleavable) linker_unstable->solution_linker Yes solution_aggregation Optimize Formulation & Conjugation Process aggregation_present->solution_aggregation Yes end Reduced Non-Specific Binding aggregation_present->end No solution_hydrophobicity->end solution_buffer->end solution_linker->end solution_aggregation->end

Caption: Troubleshooting workflow for addressing high non-specific binding.

Step 1: Characterize and Mitigate Hydrophobicity

Hydrophobic interactions are a major driver of non-specific binding.

Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. An increase in retention time for an ADC compared to the unconjugated antibody indicates increased hydrophobicity.

  • Column: Use a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from high to low salt concentration.

  • Detection: Monitor absorbance at 280 nm.

Mitigation Strategies:
StrategyDescriptionExpected Outcome
Incorporate Hydrophilic Linkers/Spacers Use linkers containing polyethylene glycol (PEG) groups or charged groups like sulfonates.[10] Adding hydrophilic spacers, such as triglutamate or hexaglutamate, adjacent to the payload can also be effective.[15]Reduces overall hydrophobicity, leading to decreased non-specific uptake, particularly by the liver, and improved pharmacokinetics.[5][15]
Optimize Drug-to-Antibody Ratio (DAR) A higher DAR often correlates with increased hydrophobicity.[6] Aim for a lower, more homogeneous DAR through optimized conjugation chemistry.A lower DAR can decrease aggregation and non-specific toxicity.[6]

Table 1: Impact of Hydrophilic Spacers on Liver Uptake of an Affibody-DM1 Conjugate

ConjugateLiver Uptake (%ID/g at 4h)
(ZHER2:2891)2-ABD-MC-DM1 (No Spacer)~15
(ZHER2:2891)2-ABD-E3-MC-DM1 (Triglutamate)~10
(ZHER2:2891)2-ABD-E6-MC-DM1 (Hexaglutamate)~8

Data adapted from a study on affibody-drug conjugates, demonstrating that the addition of hydrophilic glutamate spacers reduces liver accumulation.[15]

Step 2: Optimize Buffer and Formulation Conditions

The formulation of your ADC plays a critical role in its stability and propensity for non-specific binding.

Experimental Protocol: Buffer Screening
  • Prepare Aliquots: Prepare small aliquots of your ADC in a range of buffer conditions.

  • Vary Parameters: Systematically vary pH (e.g., 5.0-7.5) and salt concentration (e.g., 50-250 mM NaCl).

  • Include Additives: Test the effect of excipients like surfactants (e.g., Polysorbate 80) and blocking agents (e.g., Bovine Serum Albumin, BSA).[6][7]

  • Stress and Analyze: Subject the samples to stress conditions (e.g., thermal stress at 40°C for 1 week) and analyze for aggregation (by SEC) and non-specific binding (e.g., via an in vitro cell-based assay with a target-negative cell line).

Mitigation Strategies:
StrategyDescriptionRationale
Adjust Buffer pH Match the buffer pH to the isoelectric point (pI) of the ADC to minimize net charge, or adjust to a pH that is known to be stabilizing for the antibody.[7][8]Reduces charge-based non-specific interactions with surfaces and other proteins.[7]
Increase Salt Concentration Increasing the ionic strength of the buffer (e.g., with NaCl) can shield surface charges.[7][8]Masks electrostatic interactions that can lead to non-specific binding.[8]
Add Surfactants Non-ionic surfactants like Polysorbate 20 or 80 can be added at low concentrations (e.g., 0.01-0.1%).[6]Disrupt hydrophobic interactions and prevent the ADC from sticking to surfaces.[7]
Use Blocking Agents For in vitro assays, include a blocking protein like BSA (typically 1%) in your buffers.[7]BSA can occupy non-specific binding sites on surfaces and shield the ADC from non-specific protein-protein interactions.[7][8]
Step 3: Evaluate and Enhance Linker Stability

The choice of linker is critical for ensuring that the DM1 payload is released only after the ADC has been internalized by the target cell.

Experimental Protocol: Quantifying Free Payload in Plasma/Serum

This protocol allows for the measurement of prematurely released DM1, which can indicate linker instability.

  • Sample Preparation: Precipitate proteins from plasma or serum samples (e.g., from an in vivo study) using a suitable organic solvent like acetonitrile.

  • Analysis: Use a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of free DM1 and its metabolites.[16][17]

  • Standard Curve: A standard curve with known concentrations of DM1 should be prepared in the same matrix to ensure accurate quantification.[16]

Mitigation Strategies:
StrategyDescriptionExpected Outcome
Use Non-Cleavable Linkers Employ stable thioether linkers (e.g., SMCC). These linkers require lysosomal degradation of the antibody to release the active payload (e.g., Lys-SMCC-DM1).[9][12][18]Increased plasma stability and a potentially wider therapeutic window due to reduced off-target payload release.[18]
Engineer Linker Chemistry For cleavable linkers, increase steric hindrance around the cleavable bond to slow down premature cleavage in circulation.[9]Enhanced stability in circulation while still allowing for efficient payload release within the target cell.
Site-Specific Conjugation Use conjugation technologies that attach the linker-payload to specific sites on the antibody, away from antigen-binding regions.Produces a more homogeneous ADC with a defined DAR, which can improve stability and reduce the risk of aggregation.[14]

Mechanism of Payload Release: Cleavable vs. Non-Cleavable Linkers

G cluster_0 Cleavable Linker (e.g., Disulfide) cluster_1 Non-Cleavable Linker (e.g., Thioether) ADC_cleavable ADC in Circulation Internalization_C Internalization into Target Cell ADC_cleavable->Internalization_C Lysosome_C Lysosomal Trafficking Internalization_C->Lysosome_C Release_C Reductive Environment (e.g., Glutathione) cleaves linker Lysosome_C->Release_C Payload_C Free DM1 Released Release_C->Payload_C ADC_noncleavable ADC in Circulation Internalization_NC Internalization into Target Cell ADC_noncleavable->Internalization_NC Lysosome_NC Lysosomal Trafficking Internalization_NC->Lysosome_NC Release_NC Antibody Degradation by proteases Lysosome_NC->Release_NC Payload_NC Amino Acid-Linker-DM1 (e.g., Lys-SMCC-DM1) Released Release_NC->Payload_NC

Caption: Comparison of payload release mechanisms for cleavable and non-cleavable linkers.

Step 4: Control ADC Aggregation

Aggregation can increase non-specific uptake and immunogenicity.

Experimental Protocol: Size Exclusion Chromatography (SEC)

SEC is the standard method for detecting and quantifying aggregates.

  • Column: Use an appropriate SEC column for monoclonal antibodies.

  • Mobile Phase: A non-denaturing buffer, typically the formulation buffer.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: Monitor absorbance at 280 nm.

  • Analysis: Integrate the peak areas for the monomer and any high molecular weight species (HMWS) to calculate the percentage of aggregation.[6]

Mitigation Strategies:
StrategyDescriptionRationale
Optimize Conjugation Process Reduce exposure of the antibody to destabilizing conditions (e.g., unfavorable pH, organic solvents) during conjugation.[19] Immobilizing the antibody on a solid support during conjugation can prevent molecules from interacting and aggregating.[10][11]Minimizes the formation of aggregates at the source, improving yield and reducing the need for downstream purification.[11]
Formulation Optimization As described in Step 2, screen for optimal buffer pH, ionic strength, and excipients (e.g., sugars like sucrose, surfactants like Polysorbate 80) that minimize aggregation during storage.[6]A stable formulation is crucial for maintaining the integrity of the ADC throughout its shelf life.
Antibody Engineering Introduce mutations in the antibody sequence to reduce its intrinsic propensity to aggregate.[10]Can improve the overall stability and developability of the ADC.

By systematically addressing these potential causes of non-specific binding, researchers can enhance the therapeutic index and safety profile of this compound containing ADCs, ultimately leading to more effective and tolerable cancer therapies.

References

Validation & Comparative

Validating the Anti-Tumor Activity of DM1-SMe In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapeutics, maytansinoid-based antibody-drug conjugates (ADCs) have emerged as a potent class of anti-tumor agents. DM1-SMe, a thiol-containing derivative of maytansine, is a key cytotoxic payload in this class. This guide provides an objective comparison of the in vitro anti-tumor activity of this compound against its parent compound, maytansine, and a closely related analog, DM4. The experimental data summarized herein offers researchers, scientists, and drug development professionals a comprehensive overview of the cytotoxic potential of these molecules.

Comparative Cytotoxicity of Maytansinoids

The in vitro anti-tumor activity of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The data presented in Table 1 has been compiled from multiple studies to illustrate the comparative potency of these maytansinoids.

CompoundCell LineCancer TypeIC50 (pM)Reference
This compound MCF7Breast Adenocarcinoma330[1]
Maytansine MCF7Breast Adenocarcinoma710[1]
DM1SMe COLO 205Colon CarcinomaNot Specified (8-fold more potent than in COLO 205MDR)[2]
Maytansine COLO 205Colon CarcinomaNot Specified (8-fold more potent than in COLO 205MDR)[2]
DM1SMe COLO 205MDRColon Carcinoma (Multidrug-Resistant)Not Specified[2]
Maytansine COLO 205MDRColon Carcinoma (Multidrug-Resistant)Not Specified[2]
DM4 VariousVariouspM range[3]
SMe-DM4 VariousVariouspM range[3]

Data Summary: The available data indicates that this compound exhibits potent anti-tumor activity, often in the picomolar range. In a head-to-head comparison in the MCF7 breast cancer cell line, S-methyl DM1 was found to be more than twice as potent as its parent compound, maytansine, with IC50 values of 330 pM and 710 pM, respectively.[1] Both maytansine and DM1SMe showed significantly higher potency in the parental COLO 205 colon carcinoma cell line compared to its multidrug-resistant counterpart, COLO 205MDR, highlighting the impact of drug resistance mechanisms on their efficacy.[2] The maytansinoid DM4 and its S-methylated form are also reported to have cytotoxic activity in the picomolar range across various cell lines.[3]

Mechanism of Action: Microtubule Disruption

Maytansinoids, including this compound, exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[4] By binding to tubulin, they inhibit the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

G Maytansinoid Mechanism of Action cluster_cell Cancer Cell DM1_SMe This compound Tubulin Tubulin Dimers DM1_SMe->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis G Experimental Workflow: In Vitro Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Maytansinoids Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End G Logical Flow of In Vitro Validation Cytotoxicity Cytotoxicity Assessment (MTT Assay) Apoptosis Mechanism of Cell Death (Annexin V Assay) Cytotoxicity->Apoptosis Investigate Cause Cell_Cycle Cell Cycle Effects (PI Staining) Cytotoxicity->Cell_Cycle Investigate Mechanism Conclusion Validation of Anti-Tumor Activity Apoptosis->Conclusion Cell_Cycle->Conclusion

References

A Comparative Analysis of the Cytotoxic Potency of Maytansinoid Derivatives: DM1-SMe, DM1, and DM4

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals. A critical component of their efficacy lies in the potency of their cytotoxic payloads. Among the most prominent payloads are the maytansinoids, synthetic derivatives of the natural product maytansine. This guide provides a detailed comparison of the cytotoxic potency of three key maytansinoid derivatives: DM1-SMe, DM1, and DM4, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Mechanism of Action: Microtubule Inhibition and Cell Cycle Arrest

DM1, DM4, and their metabolites like this compound, exert their potent anti-cancer effects by targeting microtubules, essential components of the cellular cytoskeleton.[1] These maytansinoids bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately leading to programmed cell death, or apoptosis.[2]

In Vitro Cytotoxicity: A Quantitative Comparison

The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of a biological process, such as cell growth. The following tables summarize the available in vitro cytotoxicity data for this compound, DM1, and DM4 across various cancer cell lines. It is important to note that the data is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Cytotoxic Potency (IC50) of this compound

Cell LineCancer TypeIC50 (nM)Reference
Panel of human tumor cell linesVarious0.003 - 0.01

Table 2: Cytotoxic Potency (IC50) of DM1

Cell LineCancer TypeIC50 (nM)Reference
KMCH-1Biliary Tract Cancer0.79[3]
Mz-ChA-1Biliary Tract Cancer7.2[3]
KKU-100Biliary Tract Cancer-[3]
BT-474Breast Cancer126.02 (as DM1-CH3)[4]
BT-474-RBreast Cancer (Trastuzumab-resistant)111.26 (as DM1-CH3)[4]
BT-474-R/TDRBreast Cancer (Trastuzumab/T-DM1-resistant)>1000 (as DM1-CH3)[4]

Table 3: Cytotoxic Potency (IC50) of S-methyl DM1 (a stable metabolite of DM1)

AssayIC50 (pM)Reference
Mitotic Arrest (MCF7 cells)330[1]
G2-M Transition (MCF7 cells)340[1]

Table 4: General Potency of DM4

Numerous studies indicate that DM4 also possesses sub-nanomolar to picomolar cytotoxicity against various cancer cell lines, although directly comparable side-by-side data with DM1 and this compound is limited in the reviewed literature.[5][6][]

Experimental Protocols

The determination of cytotoxic potency relies on robust and reproducible experimental protocols. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Representative MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the maytansinoid compounds (this compound, DM1, or DM4). Control wells with untreated cells and wells with vehicle control are also included.

  • Incubation: The plate is incubated for a specified period, typically 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[8][9][10][11]

Visualizing the Mechanism of Action

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the mechanism of action of maytansinoid-based ADCs and the resulting cell cycle arrest.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Maytansinoid (DM1/DM4) Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Workflow of an antibody-drug conjugate (ADC) delivering a maytansinoid payload.

Cell_Cycle_Arrest Maytansinoid DM1 / DM4 / this compound Microtubule_Disruption Microtubule Dynamics Inhibition Maytansinoid->Microtubule_Disruption Mitotic_Spindle_Failure Mitotic Spindle Malformation Microtubule_Disruption->Mitotic_Spindle_Failure G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Failure->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of maytansinoid-induced cell cycle arrest and apoptosis.

Conclusion

This compound, DM1, and DM4 are highly potent cytotoxic agents that function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The available data indicates that this compound exhibits exceptional potency, with IC50 values in the low picomolar range. While direct comparative data is limited, both DM1 and DM4 consistently demonstrate potent anti-cancer activity at nanomolar to sub-nanomolar concentrations. The choice of maytansinoid payload for an ADC is a critical decision in drug development, and a thorough understanding of their relative potencies is essential for designing effective and safe cancer therapies. Further head-to-head studies across a broad panel of cancer cell lines would be invaluable for a more definitive comparison.

References

DM1-SMe vs. Maytansine: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of potent cytotoxic agents for cancer therapy, both DM1-SMe and its parent compound, maytansine, stand out as significant microtubule inhibitors. While sharing a common mechanism of action, studies reveal nuances in their cytotoxic potency, with the synthetic derivative this compound often demonstrating superior efficacy. This guide provides a comparative analysis of their cytotoxicity, supported by experimental data and detailed methodologies.

Cytotoxicity Profile: A Quantitative Comparison

This compound, a synthetic derivative of maytansine, generally exhibits greater cytotoxicity than its parent compound.[1] This increased potency is a key factor in its selection as a payload for antibody-drug conjugates (ADCs). The half-maximal inhibitory concentration (IC50) for mitotic arrest by this compound was found to be 330 pM, whereas for maytansine it was 710 pM.[1] Both compounds effectively arrest cells at the G2-M transition, with comparable IC50 values of 340 pM for this compound and 310 pM for maytansine.[1]

One study indicated that this compound is approximately 3 to 10-fold more potent than maytansine, with IC50 values in the range of 0.003 to 0.01 nM across a panel of human tumor cell lines. Another source suggests that derivatives of maytansine can be 100- to 1000-fold more cytotoxic than some current anticancer drugs.[1]

CompoundParameterValueCell LineReference
This compound IC50 (Mitotic Arrest)330 pMMCF7[1]
Maytansine IC50 (Mitotic Arrest)710 pMMCF7[1]
This compound IC50 (G2-M Arrest)340 pMMCF7[1]
Maytansine IC50 (G2-M Arrest)310 pMMCF7[1]
This compound IC50 Range0.003 - 0.01 nMPanel of human tumor cell lines

Mechanism of Action: Microtubule Disruption

Both this compound and maytansine exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[2][3][] They bind to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site, which inhibits the assembly of microtubules.[3][5][6] This interference with microtubule polymerization leads to mitotic arrest and ultimately, apoptosis (programmed cell death).[2][7]

Specifically, these maytansinoids suppress the dynamic instability of microtubules by inhibiting both their growth and shortening rates.[1] this compound has been shown to bind to the tips of microtubules, effectively "poisoning" them and preventing their normal function.[1] While both compounds suppress microtubule dynamics, this compound has been reported to have a stronger suppressive effect than maytansine.[1]

G cluster_0 Maytansinoid Maytansinoid Tubulin Tubulin Maytansinoid->Tubulin Binds to Microtubule Microtubule Maytansinoid->Microtubule Inhibits Polymerization Mitotic Spindle Mitotic Spindle Maytansinoid->Mitotic Spindle Disrupts Formation Tubulin->Microtubule Polymerizes into Microtubule->Mitotic Spindle Forms Cell Cell Mitotic Spindle->Cell Enables Mitosis Apoptosis Apoptosis Cell->Apoptosis Undergoes G cluster_workflow Experimental Workflow A 1. Cell Seeding B 2. Compound Treatment A->B C 3. Incubation B->C D 4. MTT Reagent Addition C->D E 5. Formazan Solubilization D->E F 6. Absorbance Measurement E->F G 7. Data Analysis (IC50) F->G

References

Validating DM1-SMe's Mechanism of Action: A Comparative Guide to Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DM1-SMe's performance in tubulin polymerization assays against other microtubule-targeting agents. It includes supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

This compound, a thiomethyl derivative of the potent microtubule inhibitor maytansine, is a critical component of antibody-drug conjugates (ADCs) in development for targeted cancer therapy.[1] Its efficacy relies on its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2] Validating this mechanism of action is a crucial step in the preclinical assessment of this compound and related ADCs. The tubulin polymerization assay is a fundamental biochemical tool for this purpose, allowing for the direct measurement of a compound's effect on the assembly of tubulin into microtubules.

This guide will delve into the quantitative data from such assays, comparing this compound to its parent compound, maytansine, and other well-characterized microtubule inhibitors.

Comparative Analysis of Tubulin Polymerization Inhibition

The following table summarizes the key quantitative parameters derived from in vitro tubulin polymerization and binding assays, offering a direct comparison between this compound and maytansine.

ParameterThis compoundMaytansineVinblastine
Binding Affinity to Soluble Tubulin (Kd) 0.93 ± 0.22 µM[1][3]0.86 ± 0.23 µM[3]Not directly compared in these studies
Inhibition of Microtubule Assembly (IC50) 4.0 ± 0.1 µM[3]1.0 ± 0.02 µM[3]Not directly compared in these studies
High-Affinity Binding to Microtubules (Kd) 0.1 ± 0.05 µM[1][2][3]Not Reported20-fold weaker than this compound[2][3]
Suppression of Dynamic Instability (at 100 nM) 84%[1][3]45%[3]Not directly compared in these studies

Key Findings:

  • Similar Binding to Soluble Tubulin: this compound and maytansine exhibit nearly identical binding affinities for soluble tubulin dimers, with Kd values of approximately 0.93 µM and 0.86 µM, respectively.[3][4]

  • Differential Inhibition of Polymerization: Despite similar binding to tubulin, maytansine is a more potent inhibitor of the overall microtubule polymer mass, with an IC50 of 1.0 µM compared to 4.0 µM for this compound.[3][4]

  • Potent Suppression of Microtubule Dynamics: At sub-nanomolar concentrations that do not significantly affect the total microtubule mass, this compound is a more potent suppressor of microtubule dynamic instability than maytansine.[1][2][3] This is attributed to its high-affinity binding to the ends of microtubules.[2][3]

  • Superior High-Affinity Binding to Microtubules: this compound binds to a small number of high-affinity sites at the microtubule ends with a Kd of 0.1 µM, which is approximately 20-fold stronger than vinblastine.[2][3] This high-affinity binding is responsible for its potent suppression of microtubule dynamics.[2][3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a representative method for assessing the effect of compounds like this compound on tubulin polymerization by monitoring the change in light scattering.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (this compound, maytansine, paclitaxel, nocodazole) dissolved in DMSO

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.

    • Prepare a stock of G-PEM buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep on ice.

    • Prepare serial dilutions of the test compounds in G-PEM buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Add 10 µL of the diluted test compounds or vehicle control (G-PEM with DMSO) to the appropriate wells of the 96-well plate.

    • To initiate the polymerization reaction, add 100 µL of the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration of the test compound.

    • The resulting curves will show the three phases of microtubule polymerization: nucleation, growth, and steady-state equilibrium.

    • Calculate the Vmax of the polymerization reaction and the final polymer mass (the plateau of the curve) for each condition.

    • Determine the IC50 value for each inhibitory compound by plotting the final polymer mass against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the experimental process and the molecular mechanism of action, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Reconstitute Tubulin add_tubulin Add Tubulin to Initiate tubulin->add_tubulin buffer Prepare G-PEM Buffer with GTP compounds Prepare Compound Dilutions buffer->compounds add_compounds Add Compounds to Plate compounds->add_compounds add_compounds->add_tubulin read_plate Read Absorbance at 340 nm (37°C) add_tubulin->read_plate plot_curves Plot Absorbance vs. Time read_plate->plot_curves calc_params Calculate Vmax and Polymer Mass plot_curves->calc_params calc_ic50 Determine IC50 calc_params->calc_ic50

Caption: Workflow for an in vitro tubulin polymerization assay.

G cluster_mechanism Mechanism of Microtubule Destabilization dm1 This compound mt_end Microtubule (+) End dm1->mt_end Binds with high affinity tubulin_dimer αβ-Tubulin Dimer dynamics Dynamic Instability (Growth and Shortening) mt_end->dynamics Suppresses mitotic_arrest Mitotic Arrest dynamics->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action of this compound on microtubules.

References

A Comparative Guide to the Quality Control of DM1-SMe for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent microtubule inhibitor DM1-SMe in their antibody-drug conjugate (ADC) programs, ensuring the quality and consistency of this critical payload is paramount. This guide provides a comprehensive overview of the key quality control (QC) parameters for this compound, offering a comparison with other common ADC payloads and detailing the experimental protocols necessary for its evaluation.

Comparative Quality Control Parameters for ADC Payloads

The following table summarizes the typical quality control specifications for this compound and compares them with other widely used cytotoxic agents in ADC development: DM4, Monomethyl Auristatin E (MMAE), and a Pyrrolobenzodiazepine (PBD) dimer. These parameters are crucial for ensuring the identity, purity, and potency of the payload, which directly impacts the efficacy and safety of the resulting ADC.

Quality Control ParameterThis compoundDM4MMAEPBD Dimer
Appearance Off-white to light yellow solidWhite to off-white solidWhite solid powderWhite to pale yellow solid
Identity (by ¹H NMR) Consistent with structureConsistent with structureConsistent with structureConsistent with structure
Identity (by Mass Spec) Consistent with structureConsistent with structureConsistent with structureConsistent with structure
Purity (by HPLC/LC-MS) ≥95% (typically >98%)[1][2]≥95% (typically >98%)[3]≥95% (typically >99%)[4][5][6]≥95%
Potency (IC₅₀) Sub-nanomolar to low nanomolar range in various cancer cell lines[1][7][8]Picomolar to sub-nanomolar range in various cancer cell lines[9][10]Sub-nanomolar to low nanomolar range in various cancer cell lines[11][12][13]Picomolar range in various cancer cell lines[14][15]
Solubility Soluble in DMSOSoluble in DMSOSoluble in DMSOSoluble in DMSO
Storage Conditions -20°C, protect from light[]-20°C, protect from light-20°C-20°C

Experimental Protocols for Key Quality Control Assays

Detailed and standardized methodologies are essential for the reliable assessment of this compound quality. Below are protocols for the key analytical techniques used in its characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the purity of the this compound substance and to detect any related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)[17].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes[17].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm[8].

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound, verifying its chemical identity.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Use the same HPLC conditions as described for the purity determination to separate this compound from any potential contaminants before MS analysis.

  • Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 500-1000 m/z).

  • Data Interpretation: Compare the observed monoisotopic mass of the main peak with the calculated theoretical mass of this compound (C₃₆H₅₀ClN₃O₁₀S₂).

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the detailed chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: The resulting spectrum should be consistent with the known chemical structure of this compound, with characteristic peaks corresponding to the protons in the maytansinoid core and the S-methyl group.

In Vitro Cytotoxicity Assay

This cell-based assay determines the biological activity (potency) of this compound by measuring its ability to inhibit the proliferation of cancer cells.

  • Cell Lines: A panel of relevant cancer cell lines (e.g., SK-BR-3, MCF7, BT-474 for breast cancer; NCI-N87 for gastric cancer).

  • Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat the cells with the different concentrations of this compound and incubate for a specified period (e.g., 72-96 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀)[18].

Visualizing Key Processes and Concepts

To further aid in the understanding of this compound in the context of ADC development, the following diagrams, generated using the DOT language, illustrate critical workflows and mechanisms.

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & QC Antibody Monoclonal Antibody Activation Antibody-Linker Activation Antibody->Activation DM1_SMe This compound Payload Reaction Conjugation Reaction DM1_SMe->Reaction Linker Linker (e.g., SMCC) Linker->Activation Activation->Reaction Purification Purification (e.g., SEC) Reaction->Purification QC Quality Control (DAR, Purity, etc.) Purification->QC ADC Antibody-Drug Conjugate (ADC) QC->ADC

General workflow for ADC conjugation.

DM1_Mechanism_of_Action cluster_cell Target Cancer Cell ADC ADC binds to cell surface antigen Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release DM1 Release Lysosome->Release Tubulin Tubulin Binding Release->Tubulin Inhibition Microtubule Polymerization Inhibition Tubulin->Inhibition Arrest Mitotic Arrest (G2/M Phase) Inhibition->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Mechanism of action of DM1-based ADCs.

QC_Troubleshooting_Tree cluster_purity Low Purity by HPLC cluster_potency Low Potency (High IC50) cluster_identity Incorrect Mass or NMR Start QC Issue Identified Low_Purity Low_Purity Start->Low_Purity Purity Issue Low_Potency Low_Potency Start->Low_Potency Potency Issue Incorrect_Identity Incorrect_Identity Start->Incorrect_Identity Identity Issue Impurity_Profile Analyze Impurity Profile Degradation Check for Degradation Impurity_Profile->Degradation Known Degradants Synthesis_Impurity Investigate Synthesis Impurities Impurity_Profile->Synthesis_Impurity Unknown Peaks Assay_Control Verify Assay Controls Payload_Integrity Confirm Payload Integrity Assay_Control->Payload_Integrity Controls OK Cell_Line_Health Check Cell Line Health Payload_Integrity->Cell_Line_Health Payload OK Wrong_Compound Confirm Compound Identity Contamination Check for Contamination Wrong_Compound->Contamination Identity Confirmed Instrument_Cal Verify Instrument Calibration Contamination->Instrument_Cal No Contamination Low_Purity->Impurity_Profile Low_Potency->Assay_Control Incorrect_Identity->Wrong_Compound

Decision tree for troubleshooting common QC issues.

References

Independent Verification of Published DM1-SMe Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results of the antibody-drug conjugate (ADC) payload DM1-SMe against other common alternatives, namely DM4, Monomethyl Auristatin E (MMAE), and SN-38. This analysis is based on independently verifiable, published experimental data.

Comparative Cytotoxicity of ADC Payloads

The in vitro cytotoxicity of ADC payloads is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values for this compound and its alternatives across various cancer cell lines as reported in published studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative in vitro Cytotoxicity (IC50, nM) of Maytansinoid Payloads (DM1 & DM4)

Cell LineCancer TypeDM1 (Mertansine)DM4 (Ravtansine)Reference
BT-474Breast Cancer0.05 - 0.13Not Reported[1]
Karpas 299Anaplastic Large Cell Lymphoma0.06Not Reported[1]
Various Human Tumor Cell LinesVarious0.003 - 0.01 (as this compound)Similar to DM1[2]

Table 2: Comparative in vitro Cytotoxicity (IC50, nM) of Auristatin and Camptothecin Payloads (MMAE & SN-38)

Cell LineCancer TypeMMAESN-38Reference
CFPAC-1Pancreatic CancerSubnanomolarSubnanomolar[3]
MDA-MB-468Breast CancerSubnanomolarSubnanomolar[3]
Various Human Cancer Cell LinesVarious0.23 - 1.1613 - 700[4][5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both this compound and DM4 is the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[2] MMAE also functions as a tubulin inhibitor.[6] In contrast, SN-38, the active metabolite of irinotecan, is a topoisomerase I inhibitor, which causes DNA damage and triggers apoptosis.[7]

Antibody-Drug Conjugate Internalization and Payload Release

The general workflow for an antibody-drug conjugate to exert its cytotoxic effect involves several key steps, beginning with the binding of the antibody to a specific antigen on the surface of a cancer cell.

ADC_Internalization ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Degradation Target Intracellular Target Payload_Release->Target Apoptosis Apoptosis Target->Apoptosis

Fig. 1: General workflow of ADC internalization and payload release.
This compound Induced Apoptotic Signaling Pathway

Upon release into the cytoplasm, this compound binds to tubulin, disrupting microtubule dynamics. This disruption leads to cell cycle arrest in the G2/M phase and initiates the intrinsic apoptotic pathway.[8] This process involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[8][9]

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DM1_SMe This compound Tubulin Tubulin DM1_SMe->Tubulin binds Microtubule_Disruption Microtubule Disruption (G2/M Arrest) Tubulin->Microtubule_Disruption inhibits polymerization Bcl2_Family Activation of Pro-Apoptotic Bcl-2 Family (e.g., Bax, Bak) Microtubule_Disruption->Bcl2_Family triggers Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c induces Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cytochrome_c->Caspase9 activates

Fig. 2: this compound induced apoptosis signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[10][11]

Materials:

  • Cancer cell lines (e.g., BT-474, Karpas 299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound and other payloads (DM4, MMAE, SN-38)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ADC payloads in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for 48-144 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[12][13]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (this compound, DM4, MMAE)

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.

Bystander Effect

The bystander effect refers to the ability of a payload, once released from the target cell, to diffuse into and kill neighboring antigen-negative cancer cells. This is a crucial property for treating heterogeneous tumors.

  • MMAE: Generally considered to have a significant bystander effect due to its membrane permeability.[14][15]

  • DM1: The primary metabolite of DM1-containing ADCs is charged, which limits its ability to cross cell membranes and results in a less pronounced bystander effect compared to MMAE.[14]

  • SN-38: Also capable of inducing a bystander effect.[16]

The following diagram illustrates the logical flow of the bystander effect.

Bystander_Effect cluster_antigen_positive Antigen-Positive Cell cluster_extracellular Extracellular Space cluster_antigen_negative Antigen-Negative Cell ADC_Internalization ADC Internalization & Payload Release Payload_Diffusion Payload Diffusion ADC_Internalization->Payload_Diffusion Payload Efflux Bystander_Killing Bystander Killing (Apoptosis) Payload_Diffusion->Bystander_Killing Payload Influx

Fig. 3: Logical flow of the bystander effect.

Conclusion

The selection of an appropriate ADC payload is a multifaceted decision that depends on the target antigen, tumor type, and desired therapeutic window. This compound is a highly potent tubulin inhibitor with demonstrated efficacy. Its comparison with other payloads reveals a landscape of trade-offs. While MMAE may offer a more pronounced bystander effect, the high potency of maytansinoids like DM1 and DM4 makes them attractive options. SN-38 provides an alternative mechanism of action, which can be advantageous in overcoming resistance to tubulin inhibitors. This guide provides a framework for the independent verification and comparison of these critical ADC components, enabling informed decisions in the drug development process.

References

Safety Operating Guide

Navigating the Safe Disposal of DM1-SMe: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent cytotoxic compounds like DM1-SMe are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, a maytansinoid analog. Adherence to these protocols is critical due to the compound's high toxicity and potential environmental impact.

Chemical and Safety Data Overview

A thorough understanding of the chemical and safety properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 138148-68-2[1][2][3]
Molecular Formula C₃₆H₅₀ClN₃O₁₀S₂[1][3][4]
Molecular Weight 784.4 g/mol [1][4]
Hazard Class Harmful if swallowed; Very toxic to aquatic life with long lasting effects.[3]
Storage Store at -20°C.[1][3][5]

Recommended Disposal Procedure

Given the potent cytotoxicity of this compound, direct disposal is not permissible. A chemical inactivation step is strongly recommended to degrade the active maytansinoid structure prior to final disposal as hazardous waste. The following protocol is based on the general principles of maytansinoid chemistry, targeting the chemically labile ester and disulfide bonds.

Important Note: This procedure is a recommendation based on chemical principles. All laboratory personnel must comply with their institution's specific safety guidelines and local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Chemical Inactivation of this compound

This two-step protocol aims to first hydrolyze the ester linkage and then reduce the disulfide bond of the this compound molecule.

Materials:

  • This compound waste (in a suitable solvent such as DMSO or ethanol)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Sodium hypochlorite (bleach) solution

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

  • Designated hazardous waste container

Procedure:

  • Step 1: Alkaline Hydrolysis (Ester Cleavage)

    • Perform all steps in a certified chemical fume hood.

    • To the this compound waste solution, slowly add an equal volume of 1 M NaOH solution.

    • Stir the mixture at room temperature for a minimum of 2 hours. This step aims to hydrolyze the ester linkage in the maytansinoid structure, reducing its biological activity.

  • Step 2: Oxidative Cleavage (Disulfide Bond Disruption)

    • Following the hydrolysis, slowly add an equal volume of 1 M sodium hypochlorite (bleach) solution to the reaction mixture.

    • Continue to stir the mixture at room temperature for an additional 2 hours. This step is intended to cleave the disulfide bond, further degrading the molecule.

  • Step 3: Neutralization and Collection

    • After the inactivation period, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 using an appropriate acid (e.g., 1 M HCl).

    • Transfer the treated waste solution to a clearly labeled hazardous waste container.

  • Step 4: Final Disposal

    • Dispose of the hazardous waste container through your institution's environmental health and safety office, following all applicable regulations.

    • Do not under any circumstances pour the raw or treated this compound waste down the drain.[2]

Workflow for this compound Disposal

The following diagram illustrates the logical flow of the recommended disposal procedure for this compound.

DM1_SMe_Disposal_Workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_final Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood hydrolysis Step 1: Alkaline Hydrolysis (1M NaOH, 2 hrs) fume_hood->hydrolysis oxidation Step 2: Oxidative Cleavage (1M NaOCl, 2 hrs) hydrolysis->oxidation After 2 hours neutralize Step 3: Neutralize pH oxidation->neutralize After 2 hours collect Collect in Hazardous Waste Container neutralize->collect dispose Dispose via EHS collect->dispose end End dispose->end

Figure 1. Recommended workflow for the chemical inactivation and disposal of this compound waste.

Building Trust Through Safety

Providing clear, actionable guidance for the safe handling and disposal of potent research chemicals is a cornerstone of responsible scientific practice. By following these procedures, researchers can mitigate risks to themselves and the environment, fostering a culture of safety and trust within the laboratory setting. This commitment to safety extends beyond the product itself, ensuring that the entire lifecycle of a chemical is managed with the utmost care and professionalism.

References

Personal protective equipment for handling DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DM1-SMe. This compound is a potent maytansinoid microtubule inhibitor and a cytotoxic agent used in the development of antibody-drug conjugates (ADCs).[1][2][][4][5] Due to its cytotoxic nature, adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Safety data sheets (SDS) for this compound present some conflicting information regarding its hazard classification. One source indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), requiring no special personal protective equipment. However, another SDS classifies this compound as harmful if swallowed and very toxic to aquatic life, recommending comprehensive personal protective equipment.[6] Given its function as a potent cytotoxin, a cautious approach is strongly advised. Therefore, the following recommendations are based on the more stringent safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to prevent exposure to this potent compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields should be worn to protect against splashes.[6]
Hand Protection Wear protective, impermeable gloves.[6] For handling hazardous drugs, it is often recommended to wear two pairs of chemotherapy-rated gloves.[7][8]
Body Protection An impervious, disposable gown should be worn to protect the skin and clothing.[6] Gowns should be shown to be resistant to permeability by hazardous drugs.[7][8]
Respiratory Protection A suitable respirator should be used, especially when handling the powder form where dust or aerosols may be generated.[6] Work should be conducted in a well-ventilated area.[9]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is essential for safety and to maintain the integrity of the experiment.

1. Preparation and Safe Handling:

  • Avoid the formation of dust and aerosols.[6]

  • Use this product only in areas with appropriate exhaust ventilation, such as a chemical fume hood or a biological safety cabinet.[6]

  • Do not eat, drink, or smoke in the designated handling area.[6][9]

  • Wash hands thoroughly after handling the compound.[6]

2. Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.

  • For long-term storage, it is recommended to store this compound at -20°C as a powder or at -80°C when in a solvent.[][6]

  • Protect from direct sunlight.

3. In Case of a Spill:

  • Collect any spillage.[6]

  • Pick up the material mechanically for solids.

  • Ensure the cleanup area is well-ventilated.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

  • Dispose of contents and the container to an approved waste disposal plant.[6]

  • Do not allow the product to enter sewers or surface and ground water, as it is very toxic to aquatic life with long-lasting effects.[6]

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[6]

  • After Eye Contact: Remove contact lenses if present and easy to do. Rinse opened eyes for several minutes under running water.[6]

  • After Skin Contact: While one safety data sheet suggests the product does not generally irritate the skin, it is best practice to wash the affected area with plenty of soap and water.[9] If skin irritation or a rash occurs, seek medical advice.[9]

  • After Inhalation: Move the person to fresh air. If the person is not breathing, give artificial respiration. Consult a doctor in case of complaints.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Reconstitute this compound C->D Proceed with caution E Perform Experiment D->E F Decontaminate Workspace E->F Post-experiment G Dispose of Waste in Designated Hazardous Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: This diagram outlines the procedural flow for safely handling the cytotoxic agent this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.